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Cyclopentane; iron

Cat. No.: B8563310
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
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Description

Historical Development and Significance of Iron-Cyclopentadienyl Chemistry

The journey of iron-cyclopentadienyl chemistry is a compelling narrative of accidental discovery, structural novelty, and profound impact on the broader field of chemistry.

The roots of organoiron chemistry can be traced back to 1891 with the discovery of iron pentacarbonyl. nih.gov However, the field experienced a significant surge with the discovery of ferrocene (B1249389) in 1951. nih.govbiomedpharmajournal.org This event is widely considered a pivotal moment that catalyzed the rapid expansion of organometallic chemistry. researchgate.net

Ferrocene, with the formula Fe(C₅H₅)₂, was discovered serendipitously in 1951. wikipedia.orgmdpi.com T. Kealy and P. L. Pauson first reported the synthesis of this novel organoiron compound, although they initially proposed an incorrect structure with the iron atom bonded to only one carbon atom of each cyclopentadienyl (B1206354) ring. mdpi.comjove.com

The true structure of ferrocene was independently elucidated by several research groups. wikipedia.org The now-famous "sandwich" structure, where the iron atom is positioned between two parallel cyclopentadienyl rings, was a revolutionary concept in chemistry. mdpi.com This structural model, denoted as Fe(η⁵-C₅H₅)₂, was confirmed by techniques such as X-ray crystallography and NMR spectroscopy. wikipedia.org The iron center in ferrocene is in the +2 oxidation state, with each cyclopentadienyl ring carrying a single negative charge, making the complex exceptionally stable. wikipedia.org

The remarkable stability and the novel sandwich structure of ferrocene led to intense theoretical study and the development of new bonding models to explain its properties. wikipedia.org The work on elucidating the structure of ferrocene was so significant that Geoffrey Wilkinson and Ernst Otto Fischer were awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on sandwich compounds. wikipedia.orgmdpi.com

The discovery of ferrocene and the determination of its structure had a transformative effect on organometallic and coordination chemistry. researchgate.netwikipedia.org It introduced the concept of "sandwich compounds," a new class of molecules where a metal atom is bonded to two planar, parallel aromatic rings. mdpi.com This discovery overturned previous understandings of chemical valence, as the iron atom in ferrocene is equally bonded to all ten carbon atoms of the two cyclopentadienyl rings. mdpi.com

The stability and aromatic-like reactivity of ferrocene opened up a vast new area of chemical research. researchgate.netjove.com It was found that ferrocene could undergo reactions typical of aromatic compounds, such as Friedel-Crafts acylation, but at a much faster rate than benzene (B151609). jove.com This reactivity, combined with its unique structural and electronic properties, has made ferrocene and its derivatives valuable in various applications, including catalysis, materials science, and medicinal chemistry. biomedpharmajournal.orgresearchgate.net The ferrocene unit has become a versatile platform for designing new ligands and materials. researchgate.net

Overview of Iron-Cyclopentadienyl Structural Motifs

Iron-cyclopentadienyl complexes exhibit a variety of structural arrangements, primarily categorized by the number of cyclopentadienyl ligands attached to the iron center.

Monocyclopentadienyl iron complexes, often referred to as "half-sandwich" or "piano stool" compounds, feature a single cyclopentadienyl (Cp) ring bonded to an iron atom. researchgate.netwikipedia.org These complexes are typically of the form [Fe(η⁵-Cp')X], where Cp' represents a cyclopentadienyl or substituted cyclopentadienyl ligand and X can be other ligands like halides or carbonyls. researchgate.netmdpi.com

These half-sandwich complexes are often used as reactive intermediates in chemical synthesis due to their thermal lability. researchgate.netmdpi.compreprints.org They serve as valuable transfer reagents for the cyclopentadienyliron(II) moiety. researchgate.netmdpi.com While many of these complexes are generated in situ for immediate use, more stable versions have been synthesized, particularly those with bulky substituents on the cyclopentadienyl ring. researchgate.netmdpi.compreprints.org For instance, complexes with the pentamethylcyclopentadienyl (Cp) ligand, such as [Fe(η⁵-Cp)X₂]⁻, have been isolated and characterized. mdpi.compreprints.org

The reactivity of these complexes is a subject of ongoing research, with studies exploring their use in synthesizing a range of other organometallic compounds, including amido, phenoxo, and alkyl complexes. nih.gov

The most well-known bis(cyclopentadienyl) iron complex is ferrocene, Fe(C₅H₅)₂. wikipedia.orgamericanelements.com In this "sandwich" compound, the iron atom is situated between two parallel cyclopentadienyl rings. wikipedia.orgmdpi.com The bonding involves the π-electron systems of the aromatic cyclopentadienyl anions and the d-orbitals of the iron(II) cation, resulting in a highly stable 18-electron configuration. wikipedia.org

The cyclopentadienyl rings in ferrocene can be readily functionalized, leading to a vast array of ferrocene derivatives. researchgate.netnih.gov These derivatives can have substituents on one or both of the cyclopentadienyl rings. nih.gov The ease of derivatization allows for the fine-tuning of the electronic and steric properties of the molecule, making ferrocene derivatives useful in a wide range of applications. researchgate.net For example, ferrocene-based ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are widely used in catalysis. jove.com

The structural variations of ferrocene derivatives are extensive. The substituents can range from simple alkyl or aryl groups to more complex functional moieties. rsc.org The orientation of these substituents can lead to different isomers, including those with planar chirality, which is a key feature in their application in asymmetric catalysis. researchgate.net

Diiron Bis-Cyclopentadienyl Complexes

Diiron bis-cyclopentadienyl complexes are a notable subclass of organoiron compounds characterized by the presence of two iron atoms and two cyclopentadienyl ligands within a single molecule. These dinuclear complexes often feature additional ligands, most commonly carbonyl (CO) groups, and a direct iron-iron bond. sciencemadness.org The cooperative effect between the two adjacent iron centers enables unique reactivity patterns that are generally not achievable with related mononuclear species. mdpi.commdpi.com

The most prominent and extensively studied member of this class is the cyclopentadienyliron dicarbonyl dimer, with the formula [(η⁵-C₅H₅)Fe(CO)₂]₂. wikipedia.org Often abbreviated as [CpFe(CO)₂]₂ or simply Fp₂, this compound is a dark reddish-purple crystalline solid. wikipedia.org It is soluble in moderately polar organic solvents like chloroform (B151607) and pyridine (B92270) and insoluble in water, toward which it is stable. wikipedia.orgwikidoc.org Fp₂ is relatively stable in air and serves as a convenient and ideal platform for exploring the chemistry of diiron complexes and building a wide array of bridging organometallic architectures. mdpi.comwikipedia.org

Synthesis

The primary method for synthesizing cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)₂]₂) has remained consistent since its first preparation in 1955. wikipedia.org The synthesis involves the reaction of iron pentacarbonyl (Fe(CO)₅) with dicyclopentadiene (B1670491). sciencemadness.orgwikipedia.orgwikidoc.org In this process, the dicyclopentadiene is thermally cracked to produce cyclopentadiene (B3395910), which then reacts with the iron pentacarbonyl, leading to the loss of CO ligands. wikipedia.orgwikidoc.org While the photochemical and thermal routes for this synthesis have subtle differences in their pathways, both involve the formation of a hydride intermediate. wikipedia.org This preparation is a common experiment in academic teaching laboratories. wikipedia.org

Structure and Bonding

The molecular structure of [CpFe(CO)₂]₂ is particularly noteworthy for its fluxionality and isomerism in solution. sciencemadness.org It exists as three interconverting isomers: cis, trans, and an unbridged (or open) form. wikipedia.orgwikidoc.org

Cis and Trans Isomers : In both the cis and trans isomers, the two iron atoms are linked by two bridging carbonyl (μ-CO) ligands and a direct Fe-Fe bond. Each iron atom is also bonded to a terminal CO ligand and a cyclopentadienyl (Cp) ligand. The isomers are distinguished by the relative positioning of the Cp ligands. wikipedia.org Their formulation is [(η⁵-C₅H₅)Fe(CO)(μ-CO)]₂. wikipedia.org

Unbridged Isomer : The open isomer lacks bridging ligands. The iron atoms are held together solely by the Fe-Fe bond, with each iron atom coordinated to two terminal CO ligands and one Cp ligand, formulated as (η⁵-C₅H₅)(OC)₂Fe−Fe(CO)₂(η⁵-C₅H₅). wikipedia.org

In solution at room temperature, these three isomers rapidly interconvert, a phenomenon known as fluxionality. sciencemadness.orgwikidoc.org This process is so fast on the NMR timescale that the ¹H NMR spectrum at 25°C shows only a single, averaged signal for the Cp protons. wikipedia.org Similarly, the ¹³C NMR spectrum displays a single sharp signal for the CO ligands above -10°C. wikipedia.org

The solid-state structures of the cis and trans isomers have been confirmed by X-ray and neutron diffraction studies. wikipedia.orgwikidoc.org The trans isomer features an exactly planar Fe₂C₂ four-membered ring, whereas this ring is folded in the cis isomer with an angle of 164°. wikipedia.org

Property Value
Chemical Formula[(η⁵-C₅H₅)Fe(CO)₂]₂
Common NameFp₂ dimer, "fip dimer"
AppearanceDark reddish-purple crystalline solid
SolubilitySoluble in chloroform, pyridine; less soluble in CCl₄, CS₂; insoluble in water
Dipole Moment3.1 D (in benzene solution)
Isomers in Solutioncis, trans, and unbridged
Key Structural FeaturesFe-Fe bond, terminal and bridging CO ligands, fluxional behavior
Spectroscopic Data Wavenumber (cm⁻¹) (Approximate)
ν(CO) for bridging ligands~1780
ν(CO) for terminal ligands~1980

Table data sourced from references wikipedia.orgwikidoc.org.

Reactivity and Applications

The reactivity of diiron bis-cyclopentadienyl complexes, particularly Fp₂, is diverse and forms the basis for a significant portion of organoiron chemistry. mdpi.commdpi.com

Reductive Cleavage : The Fe-Fe bond in Fp₂ can be cleaved via reduction, for example, with sodium amalgam. This process yields the sodium salt of the cyclopentadienyliron dicarbonyl anion, Na[CpFe(CO)₂], commonly known as NaFp. wikipedia.org The Fp⁻ anion is a powerful Sₙ2 nucleophile, which can react with a wide range of electrophiles. For instance, its reaction with methyl iodide produces the methyl derivative, CpFe(CO)₂CH₃. wikipedia.org

Halogenation : Halogens can also cleave the metal-metal bond to form the corresponding halide complexes, such as CpFe(CO)₂X (where X = Cl, Br, I). sciencemadness.org

Photochemistry : Fp₂ is photochemically active. UV irradiation can induce reactions, such as its reduction by 1-benzyl-1,4-dihydronicotinamide (B15336) dimer. wikipedia.org

Synthesis of Bridged Complexes : Fp₂ is a key starting material for synthesizing more complex dinuclear structures. mdpi.commdpi.com For example, it can be converted into cationic diiron complexes with bridging aminocarbyne ligands. researchgate.netnih.gov These can then react with alkynes to form complexes with bridging vinyliminium ligands. mdpi.comnih.govacs.org The reactivity of these complexes with various nucleophiles, like cyanides, has also been explored. mdpi.comunibo.it

Catalyst Precursor : Cyclopentadienyliron dicarbonyl dimer has been used as a precursor for iron catalysts in the chemical vapor deposition (CVD) synthesis of multi-walled carbon nanotubes (MWCNTs). aip.org

Reaction Type Reagent(s) Product(s) Reference(s)
Reductive CleavageSodium amalgam (Na)Na[CpFe(CO)₂] (NaFp) wikipedia.org
Halogen CleavageHalogens (e.g., I₂)CpFe(CO)₂I sciencemadness.org
Alkylation of AnionNaFp + CH₃ICpFe(CO)₂CH₃ + NaI wikipedia.org
Aminocarbyne FormationVia CO removal and reaction with isocyanides[Fe₂Cp₂(CO)₃{CN(R)(R')}]⁺ researchgate.netnih.gov
Vinyliminium FormationAminocarbyne complex + alkyne[Fe₂Cp₂(CO)(μ-CO){μ-vinyliminium}]⁺ mdpi.comnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Fe B8563310 Cyclopentane; iron

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Fe

Molecular Weight

186.03 g/mol

IUPAC Name

cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

KTWOOEGAPBSYNW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Related CAS

51937-67-8

Origin of Product

United States

Synthetic Methodologies for Iron Cyclopentadienyl Complexes

Classic Synthetic Routes

The initial discoveries in the 1950s laid the groundwork for two primary methods of synthesizing the ferrocene (B1249389) sandwich structure: the direct reaction of cyclopentadiene (B3395910) with iron sources and the use of iron carbonyls.

The most common and straightforward methods for synthesizing ferrocene involve the reaction of an iron salt with cyclopentadiene, typically after deprotonation to form the cyclopentadienyl (B1206354) anion (C₅H₅⁻). utahtech.edu The iron precursor is usually an iron(II) salt, such as iron(II) chloride (FeCl₂), though iron(III) chloride (FeCl₃) can also be used, in which case it is reduced in situ. wikipedia.org

The reaction is generally performed under an inert atmosphere to prevent oxidation of the reagents and products. nih.gov A base is required to deprotonate the acidic cyclopentadiene (C₅H₆). A variety of bases and solvent systems have been successfully employed, leading to the formation of ferrocene. electronicsandbooks.com For instance, strong bases like potassium hydroxide (B78521) (KOH) are effective in solvents like 1,2-dimethoxyethane (B42094) (DME) or dimethyl sulfoxide (B87167) (DMSO). utahtech.eduelectronicsandbooks.com Amines, such as diethylamine, can also serve as the base. wikipedia.org The general reaction using sodium cyclopentadienide (B1229720) is:

2 NaC₅H₅ + FeCl₂ → Fe(C₅H₅)₂ + 2 NaCl wikipedia.org

Another approach involves reacting iron(II) chloride tetrahydrate directly with cyclopentadiene in the presence of potassium hydroxide. utahtech.edu

FeCl₂·4H₂O + 2 C₅H₆ + 2 KOH → Fe(C₅H₅)₂ + 2 KCl + 6 H₂O wikipedia.org

The choice of solvent and base can influence the reaction conditions and yield. The table below summarizes various reported methods.

Iron PrecursorBaseSolventKey Observations
Iron(II) chloride (FeCl₂)Potassium Hydroxide (KOH)1,2-dimethoxyethane (DME) / Dimethyl sulfoxide (DMSO)A widely used laboratory method involving the in-situ formation of the cyclopentadienyl anion. utahtech.eduelectronicsandbooks.com
Iron(II) chloride (FeCl₂)Sodium Cyclopentadienide (NaC₅H₅)Tetrahydrofuran (THF)A classic route using a pre-formed cyclopentadienyl salt. thermoscientific.fr
Iron(III) chloride (FeCl₃)Cyclopentadienylmagnesium bromide (C₅H₅MgBr)Not specifiedOne of the earliest reported syntheses of ferrocene. wikipedia.org
Iron(II) chloride (FeCl₂)Diethylamine ((CH₃CH₂)₂NH)DiethylamineDemonstrates that even milder amine bases can be used for the deprotonation. wikipedia.org
Iron(II) chlorideSodium methylate (NaOCH₃)Methanol / AcetonitrileAn effective method that can be completed in a short time frame. thermoscientific.fr

An alternative classic route utilizes iron carbonyls, most notably iron pentacarbonyl, Fe(CO)₅. The direct reaction of iron pentacarbonyl with dicyclopentadiene (B1670491) at high temperatures leads to the formation of the dimeric species, cyclopentadienyliron dicarbonyl dimer, [Fe(η⁵-C₅H₅)(CO)₂]₂. scribd.comresearchgate.net This dimer is an important "half-sandwich" complex in its own right and can serve as a precursor to ferrocene. researchgate.net

The synthesis proceeds by the thermal "cracking" of dicyclopentadiene to monomeric cyclopentadiene, which then reacts with Fe(CO)₅. scribd.com The dimer exists as a mixture of cis and trans isomers in solution, with bridging and terminal carbonyl ligands that can exchange. scribd.com This dimer can be converted to ferrocene upon further heating or reaction with cyclopentadiene. researchgate.net The use of metal carbonyls is a primary method for preparing cyclopentadienyl metal carbonyl complexes. acs.org

Advanced Synthetic Strategies

Beyond the initial synthesis of the ferrocene scaffold, a vast area of research is dedicated to the functionalization of the cyclopentadienyl ligands. This demonstrates the aromatic character of the Cp rings, which undergo electrophilic substitution reactions more readily than benzene (B151609). magritek.comcdnsciencepub.com

The electron-rich nature of the ferrocene rings makes them highly susceptible to electrophilic substitution. magritek.com

Acylation: The Friedel-Crafts acylation is one of the most common and well-studied reactions of ferrocene. vernier.com It is typically performed using acetic anhydride (B1165640) with phosphoric acid as a catalyst, which is a milder condition compared to the Lewis acids like AlCl₃ used for benzene. thermoscientific.frthermofisher.com This reaction yields acetylferrocene (B1663952) as the major product, with some diacetylferrocene also forming. thermofisher.com The deactivating nature of the acyl group makes the second substitution less favorable. thermoscientific.fr Using stronger conditions, such as acetyl chloride and aluminum chloride, can also produce mono- and diacetylferrocene. utahtech.edu

Alkylation: Friedel-Crafts alkylation of ferrocene can be achieved using various alkylating agents in the presence of a Lewis acid catalyst like AlCl₃ or HfCl₄. researchgate.netmetu.edu.tr For example, reaction with cycloalkenes such as cyclohexene (B86901) produces cyclohexylferrocene and dicyclohexylferrocene isomers. metu.edu.tr

Sulfonation: Ferrocene can be sulfonated, for instance by reacting it with chlorosulfonic acid. This can lead to the formation of 1,1'-bis(sulfonyl) derivatives, which are versatile intermediates for further functionalization. nih.govmdpi.com

Metalation: Ferrocene is readily metalated, most commonly via lithiation. wikipedia.org Reaction with n-butyllithium (n-BuLi) in a non-coordinating solvent can produce 1,1'-dilithioferrocene. wikipedia.org The use of n-butyllithium in the presence of a chelating agent like pentamethyldiethylenetriamine (PMDTA) or using tert-butyllithium (B1211817) can favor the formation of monolithioferrocene. wikipedia.orgacs.org These lithiated species are powerful nucleophiles for synthesizing a wide range of substituted ferrocenes. wikipedia.org

Arylation: Modern cross-coupling techniques have enabled the direct arylation of ferrocene's C-H bonds. Palladium- and rhodium-catalyzed reactions have been developed to couple ferrocenes with aryl halides or arylboronic acids, providing efficient routes to planar chiral ferrocenes. nih.govsnnu.edu.cnchinesechemsoc.orglakeheadu.ca

A powerful strategy for the regioselective synthesis of 1,2-disubstituted ferrocenes is directed ortho-metalation (DoM). electronicsandbooks.commdpi.com In this approach, a functional group already present on a cyclopentadienyl ring directs the lithiation (using an organolithium reagent like n-BuLi or t-BuLi) to the adjacent (ortho) position. electronicsandbooks.com The directing group typically contains a heteroatom with a lone pair that can coordinate to the lithium ion, facilitating the deprotonation of the nearby C-H bond. electronicsandbooks.com

This method is crucial for the synthesis of planar chiral ferrocenes, where a pre-existing chiral directing group controls the stereochemistry of the incoming electrophile. electronicsandbooks.commdpi.com A wide variety of directing groups have been successfully employed, including:

Amines (e.g., (R)-N,N-dimethyl-1-ferrocenylethylamine, known as "Ugi's amine") electronicsandbooks.comnih.gov

Alcohols electronicsandbooks.comrsc.org

Sulfonamides acs.orgcnr.itnih.gov

Oxazolines mdpi.com

For example, the free hydroxy-functional group has been established as an effective ortho-directing group, allowing for the diastereoselective metalation of ferrocenyl alcohols. electronicsandbooks.comrsc.org Similarly, chiral sulfonamide groups can direct lithiation with high diastereoselectivity, providing a route to various 1,2-disubstituted planar chiral ferrocenes after quenching the lithiated intermediate with an electrophile. acs.orgcnr.it This strategy offers a more controlled and predictable way to build complex, functionalized ferrocene derivatives compared to standard electrophilic substitution. electronicsandbooks.com

Functionalization of Cyclopentadienyl Ligands

Ligand Exchange Reactions

Ligand exchange is a fundamental and historically significant reaction for modifying ferrocene and its derivatives. scirp.org In a typical reaction, one of the cyclopentadienyl (Cp) rings of ferrocene is exchanged for an aromatic ring in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). scirp.org The resulting cationic (η⁶-arene)(η⁵-cyclopentadienyl)iron(II) complex is often isolated as a stable hexafluorophosphate (B91526) (PF₆⁻) salt. scirp.org The mechanism involves the abstraction of a Cp ring from ferrocene by the Lewis acid, generating an iron-containing fragment that is then coordinated by the new aromatic ligand. scirp.org

The efficiency of this reaction is influenced by substituents on the benzene ring. For instance, reactions involving alkanoyl- and alkoxybenzenes tend to produce low yields because the oxygen atoms of the substituents coordinate with the aluminum chloride catalyst, impeding its primary role in the ligand exchange. scirp.org A comparison between o- and p-dimethoxybenzene showed the ortho-isomer to be less reactive, which is attributed to a greater deviation of the π-electrons from the benzene ring's plane. scirp.org

To overcome long reaction times and improve yields, modern protocols often employ microwave-assisted synthesis. This technique drastically reduces reaction times from several hours to just a few minutes and can lead to higher product yields. researchgate.netsci-hub.se A common solvent for these microwave-assisted reactions is 1,2,4-trichlorobenzene, which is an effective microwave absorber and does not form a stable complex itself. sci-hub.se The addition of aluminum powder is also crucial to prevent the oxidation of the iron center and the formation of ferricinium ions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Ligand Exchange Reactions This table illustrates the significant reduction in reaction time and general improvement in yields when using microwave (MW) heating compared to conventional (Conv.) methods for the synthesis of [(η⁶-arene)(η⁵-Cp)Fe]⁺[PF₆]⁻.

Arene Ligand Method Reaction Time Yield (%) Reference
Toluene Conv. 4 hours 75 sci-hub.se
Toluene MW 3 minutes 94 sci-hub.se
Mesitylene Conv. 5 hours 81 sci-hub.se
Mesitylene MW 3 minutes 98 sci-hub.se
Naphthalene Conv. 4 hours 60 sci-hub.se
Naphthalene MW 3.5 minutes 88 sci-hub.se
Anisole MW 3 minutes 45 researchgate.net

Metal-Mediated and Catalytic Synthetic Pathways

Suzuki-Miyaura Coupling in Ferrocene Chemistry

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org In organoiron chemistry, it has become an indispensable tool for the functionalization of ferrocene and its derivatives. The reaction typically involves the coupling of a ferrocenylboronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

This methodology enables the modular synthesis of a wide range of substituted ferrocenes that would be difficult to access through other means. Key applications include:

Synthesis of Ferrocenyl-Heterocycles: Ferrocenylboronic acid can be coupled with halogenated heterocycles, such as dibromopyridazinones, to create novel organometallic compounds with potential biological activity. mdpi.com

Preparation of Advanced Ligands: The Suzuki-Miyaura reaction is used to synthesize sophisticated ferrocenyl phosphine (B1218219) ligands. acs.orgrsc.org These ligands, which combine the unique steric and electronic properties of the ferrocene backbone with the coordination chemistry of phosphines, are highly effective in various catalytic applications, including the Suzuki-Miyaura coupling of challenging substrates like deactivated aryl chlorides. acs.orgrsc.org

The development of highly active and air-stable ferrocenyl triarylphosphine ligands has been a significant advancement, allowing these coupling reactions to proceed under mild conditions with low catalyst loadings. acs.orgrsc.org Chiral P,O-ferrocene ligands have also been successfully applied in the synthesis of sterically hindered biaryls, achieving very high turnover numbers (TONs). acs.org

Table 3: Examples of Suzuki-Miyaura Coupling in Ferrocene Chemistry This table highlights the versatility of the Suzuki-Miyaura coupling for synthesizing various ferrocene derivatives.

Ferrocene Reagent Coupling Partner Catalyst System Product Type Reference
Ferrocenylboronic acid 4,5-Dibromo-2-methylpyridazin-3(2H)-one Pd(PPh₃)₄ / Na₂CO₃ Ferrocenyl-pyridazinone mdpi.com
Ferrocenylboronic acid Aryl chlorides Pd(OAc)₂ / Ferrocenyl phosphine ligand Aryl-substituted ferrocenes acs.org
Bromoferrocene Arylboronic acids Pd(dba)₂ / P,O-ferrocene ligand Sterically hindered biaryls acs.org
(Iodocyclopentadienyl)iron complex Arylboronic acids PdCl₂(dppf) Aryl-functionalized Cp-iron complex acs.org
[2+2+1]-Cycloaddition Reactions

The [2+2+1]-cycloaddition reaction is a convergent method for constructing five-membered rings from three smaller components. In organoiron chemistry, this reaction is primarily used to synthesize (η⁴-cyclopentadienone)iron complexes. wiley-vch.de The process involves the reaction of two molecules of an alkyne with an iron carbonyl source, typically pentacarbonyliron (Fe(CO)₅). wiley-vch.de

The established mechanism proceeds through several steps:

Ligand Exchange: Two carbon monoxide (CO) ligands on the iron center are replaced by two alkyne molecules.

Oxidative Cyclization: The two coordinated alkynes couple to form an intermediate ferracyclopentadiene complex.

CO Insertion: A molecule of carbon monoxide inserts into one of the iron-carbon bonds of the metallacycle.

Reductive Elimination: The final step is a reductive elimination that releases the stable tricarbonyl(η⁴-cyclopentadienone)iron complex. wiley-vch.de

A key feature of this reaction is that it is stoichiometric with respect to iron, as the resulting cyclopentadienone complex is very stable and does not readily release the free organic ligand under the reaction conditions. wiley-vch.de These cyclopentadienone products can, however, serve as precursors themselves. For example, the products of related [4+1]-cycloadditions can be deprotonated to form cyclopentadienyl anions, which can then be complexed with an iron salt to yield substituted ferrocenes. nih.gov

Atom Transfer Radical Polymerization (ATRP) in Organoiron Systems

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.org The process relies on a reversible deactivation mechanism, where a transition metal complex in a lower oxidation state (the activator) activates a dormant polymer chain (typically an alkyl halide) to generate a radical, while the metal is oxidized. This radical propagates before being deactivated by the metal complex in the higher oxidation state (the deactivator). wikipedia.orgencyclopedia.pub

While copper complexes are the most common catalysts for ATRP, iron-based systems have gained significant attention as a more environmentally benign, less toxic, and cost-effective alternative. mdpi.com In iron-catalyzed ATRP, an L/Fe(II) complex (where L is a ligand) serves as the activator, and the L/Fe(III)-X species is the deactivator. mdpi.com

Iron-catalyzed ATRP has been successfully used for the controlled polymerization of various monomers, including methacrylates and styrene (B11656). mdpi.com However, the polymerization of acrylates remains more challenging. mdpi.com To improve efficiency and reduce the required catalyst concentration, several advanced ATRP techniques have been adapted for organoiron systems, including:

ARGET (Activators Regenerated by Electron Transfer) ATRP: Uses a reducing agent to continuously regenerate the active Fe(II) species from the Fe(III) deactivator.

ICAR (Initiators for Continuous Activator Regeneration) ATRP: Employs a conventional radical initiator (like AIBN) to reduce the Fe(III) complex. mdpi.com

SARA (Supplemental Activator and Reducing Agent) ATRP: Uses a zerovalent metal as a supplemental activator and reducing agent. mdpi.com

These methods enable the synthesis of well-defined polymers using only parts-per-million levels of the iron catalyst. mdpi.com

Table 4: Key Components of an Iron-Catalyzed ATRP System This table outlines the fundamental components required for conducting an atom transfer radical polymerization using an iron-based catalyst.

Component Role Common Examples Reference
Monomer The building block of the polymer. Styrene, Methyl methacrylate (B99206) (MMA) mdpi.com
Initiator A molecule with a transferable halogen atom (e.g., C-Br or C-Cl). Ethyl α-bromoisobutyrate, Benzyl bromide wikipedia.org
Catalyst (Activator) Fe(II) complex that activates the dormant chain. FeCl₂ mdpi.com
Ligand Solubilizes the metal salt and tunes its redox potential. Triphenylphosphine (B44618) (PPh₃), Nitrogen-based ligands (e.g., TREN) encyclopedia.pub, mdpi.com
Deactivator Fe(III) complex that reversibly deactivates the propagating radical. L/Fe(III)Cl₃ mdpi.com
Solvent Dissolves all components of the reaction. Toluene, Anisole, Diphenyl ether mdpi.com

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has revolutionized many areas of chemical synthesis, and the preparation of organoiron complexes is no exception. Microwave-assisted protocols offer significant advantages over conventional heating methods, most notably a dramatic reduction in reaction times and often an increase in product yields. mdpi.com

This technology has been particularly impactful for the synthesis of (η⁶-arene)(η⁵-cyclopentadienyl)iron(II) complexes via ligand exchange from ferrocene. sci-hub.semdpi.com Reactions that traditionally required several hours of refluxing can be completed in a matter of minutes in a standard domestic microwave oven. researchgate.netsci-hub.se The key to this success often lies in using a simple apparatus cooled with solid carbon dioxide (which is transparent to microwaves) and a high-boiling, microwave-absorbing solvent such as 1,2,4-trichlorobenzene. sci-hub.se

The benefits of microwave-assisted synthesis include:

Speed: Reaction times are reduced from hours to minutes. mdpi.com

Efficiency: Yields are often higher than those obtained with conventional heating. sci-hub.se

Scope: The method is suitable for synthesizing a wide range of arene sandwich complexes, including those with sterically hindered substituents and those containing arylamine and triphenylphosphine ligands. researchgate.netsci-hub.seacs.org

The rapid and efficient nature of microwave synthesis allows for high-throughput screening of different substrates and reaction conditions, accelerating the discovery of new materials and catalysts. sci-hub.se

Table 5: Comparison of Conventional vs. Microwave Synthesis of [(η⁶-arene)(η⁵-Cp)Fe]⁺ This table provides a direct comparison of reaction times and yields for the synthesis of various iron-cyclopentadienyl complexes, demonstrating the advantages of microwave irradiation.

Arene Method Time Yield (%) Reference
Hexamethylbenzene Conventional 4 h 85 sci-hub.se
Hexamethylbenzene Microwave 3 min 95 sci-hub.se
Fluorene Conventional 4 h 50 sci-hub.se
Fluorene Microwave 3 min 81 sci-hub.se
tert-Butylbenzene Conventional 4 h 60 mdpi.com
tert-Butylbenzene Microwave 3.5 min 95 mdpi.com

Reactivity and Reaction Mechanisms of Iron Cyclopentadienyl Complexes

Fundamental Electronic and Steric Influences on Reactivity

The reactivity of iron-cyclopentadienyl complexes is fundamentally governed by the electronic communication between the iron center and the Cp ligands, as well as the steric environment created by these ligands. Ferrocene's high stability is attributed to its 18-electron configuration, where the six d-electrons of Fe(II) and the six π-electrons from each of the two cyclopentadienide (B1229720) rings result in a filled set of bonding molecular orbitals. cdnsciencepub.comnih.gov This configuration renders the complex stable to high temperatures and inert to many common reagents. cdnsciencepub.comcdnsciencepub.com

Electronic Effects: The electron density at the iron center and on the Cp rings can be finely tuned by introducing substituents onto the cyclopentadienyl (B1206354) ligands. islandscholar.ca

Electron-donating groups (e.g., alkyl groups like in pentamethylcyclopentadienyl, Cp*) increase the electron density on the iron atom. This enhanced electron density makes the metal center more easily oxidized and increases its ability to engage in π-backbonding with other ligands. islandscholar.ca Consequently, complexes with electron-donating groups exhibit lower redox potentials. cdnsciencepub.com

Electron-withdrawing groups (e.g., acetyl, carboxyl groups) have the opposite effect. They decrease the electron density at the metal center, making the complex more resistant to oxidation (higher redox potential) and enhancing the electrophilicity of the Cp rings. cdnsciencepub.com

These electronic perturbations have a profound impact on both metal-centered and ligand-based reactivity. For instance, the rate of electrophilic substitution on the Cp rings is significantly influenced by the electronic nature of existing substituents. nih.gov Similarly, the Lewis acidity and basicity of the iron center, which dictates its interaction with other molecules, are directly controlled by the electronic properties of the Cp ligands. uwindsor.ca

Steric Influences: The steric bulk of substituents on the cyclopentadienyl ligands plays a critical role in controlling reactivity and selectivity. islandscholar.ca The pentamethylcyclopentadienyl (Cp*) ligand, for example, is sterically more demanding than the parent Cp ligand. islandscholar.ca This increased steric hindrance can prevent the approach of bulky reagents to the metal center or the Cp rings, thereby influencing reaction pathways and product distributions. nih.gov In catalysis, modifying the steric profile of the Cp ligand can be a powerful tool to control the regio-, diastereo-, and chemoselectivity of reactions. islandscholar.ca For example, subtle variations in the size and arrangement of substituents on the Cp ring can create specific pockets around the metal center, guiding the approach of substrates and leading to highly selective transformations. islandscholar.cawikipedia.org

**3.2. Ligand-Based Reactivity

The cyclopentadienyl rings in ferrocene (B1249389) and its derivatives are not merely "spectator" ligands; they possess a distinct aromatic character that allows them to participate in a variety of chemical transformations. armchemfront.com This reactivity is a cornerstone of ferrocene chemistry, enabling the synthesis of a vast array of functionalized derivatives.

Due to the electron-rich nature and aromatic character of the cyclopentadienyl rings, ferrocene readily undergoes electrophilic aromatic substitution. cdnsciencepub.com In fact, ferrocene is significantly more reactive towards electrophiles than benzene (B151609), with reaction rates reported to be several orders of magnitude higher. nih.gov This high reactivity stems from the ability of the iron center to stabilize the cationic intermediate (the Wheland intermediate) formed during the substitution process. cdnsciencepub.com

One of the most common examples of this reactivity is the Friedel-Crafts acylation. Ferrocene reacts with acetic anhydride (B1165640) in the presence of a phosphoric acid catalyst to yield acetylferrocene (B1663952). cdnsciencepub.com Under different conditions, a second acylation can occur on the other ring to form 1,1'-diacetylferrocene. cdnsciencepub.com

Other examples of electrophilic aromatic substitution on ferrocene include:

Formylation: The Vilsmeier-Haack reaction using formylanilide and phosphorus oxychloride produces ferrocenecarboxaldehyde. cdnsciencepub.com

Metallation: Ferrocene can be monolithiated with butyllithium (B86547) or dilithiated to 1,1'-dilithioferrocene, which are versatile nucleophilic intermediates for further functionalization.

Mannich reaction: Ferrocene reacts under Mannich conditions to yield N,N-dimethylaminomethylferrocene. cdnsciencepub.com

The high reactivity of the ferrocene nucleus allows for substitutions with even weak electrophiles. cdnsciencepub.com The choice of catalyst and reaction conditions can be used to control the degree of substitution, leading to either monosubstituted or 1,1'-disubstituted products. cdnsciencepub.com

While the electron-rich cyclopentadienyl rings of neutral ferrocene are resistant to attack by nucleophiles, the reactivity is reversed upon oxidation of the iron center. The one-electron oxidation of ferrocene produces the stable ferrocenium (B1229745) cation, [Fe(C₅H₅)₂]⁺. In this cationic complex, the cyclopentadienyl rings become electron-deficient and susceptible to nucleophilic addition.

Research has shown that ferrocenium salts react with various phosphorus-based nucleophiles. The reaction of a ferrocenium salt with tertiary phosphines (PR₃) bearing electron-donating groups results in the nucleophilic addition of the phosphine (B1218219) to one of the Cp rings. This reaction leads to the formation of ferrocenylphosphonium salts. The mechanism involves the initial attack of the nucleophile on the Cp ring, followed by a subsequent redox process where another molecule of the starting ferrocenium salt acts as an oxidant for an intermediate, regenerating one equivalent of neutral ferrocene in the process. Consequently, only half of the initial ferrocenium can be converted to the addition product.

This reactivity highlights how the redox state of the central iron atom can completely alter the chemical behavior of the coordinated cyclopentadienyl ligands, switching their character from nucleophilic (in ferrocene) to electrophilic (in the ferrocenium cation).

Metal-Centered Reactivity

Reactions centered at the iron atom are fundamental to the chemistry of iron-cyclopentadienyl complexes. These processes, which directly involve the d-orbitals of the metal, include changes in oxidation state (redox chemistry) and the transfer of species like hydrides to or from the metal center.

One of the most defining characteristics of ferrocene is its clean and reversible one-electron oxidation. Ferrocene can be oxidized to the 17-electron ferrocenium cation, [Fe(C₅H₅)₂]⁺. This process is electrochemically reversible and occurs at a well-defined potential. cdnsciencepub.com

Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻

The stability and predictability of this redox couple have led to the ferrocene/ferrocenium system being adopted as an internal standard for calibrating redox potentials in non-aqueous electrochemistry. cdnsciencepub.com The standard potential of the Fc⁺/Fc couple is approximately 0.64 V versus the standard hydrogen electrode. cdnsciencepub.com

The precise redox potential can be modulated by adding substituents to the cyclopentadienyl rings, a key example of the electronic effects discussed previously. cdnsciencepub.com

Electron-releasing groups (e.g., methyl) make the complex easier to oxidize, shifting the redox potential to more negative (cathodic) values. cdnsciencepub.com

Electron-withdrawing groups (e.g., carboxylic acid) make the complex more difficult to oxidize, shifting the potential in the positive (anodic) direction. cdnsciencepub.com

This tunability allows for the design of ferrocene derivatives with specific electrochemical properties for applications such as redox mediators and sensors. The study of electron transfer mechanisms in ferrocene derivatives is extensive, with techniques like cyclic voltammetry being used to investigate the kinetics and thermodynamics of the process. While the ferrocene redox process itself is typically a simple, reversible, outer-sphere electron transfer, the mechanisms can become more complex in derivatives with redox-active substituents.

Table 1: Influence of Substituents on the Redox Potential of Ferrocene Derivatives.
CompoundSubstituent (R)Effect on Electron DensityRelative Redox Potential (E½ vs. Fc/Fc⁺)
Decamethylferrocene-CH₃ (ten times)Strongly DonatingMore Negative
Ferrocene-HReference0 V
Acetylferrocene-COCH₃WithdrawingMore Positive
Ferrocenecarboxylic acid-COOHWithdrawingMore Positive

Iron-cyclopentadienyl complexes can participate in hydride transfer reactions, where a hydride ion (H⁻) is transferred from the metal complex to a substrate. This reactivity is particularly important in the context of catalytic reduction and hydrogenation processes.

Iron(II) hydride complexes of the "piano-stool" type, such as [Cp*(P-P)FeH] (where P-P is a diphosphine ligand), have been studied as hydride donors for the reduction of various organic substrates. The mechanism of hydride transfer can proceed through different pathways. For some substrates, a direct, single-step transfer of the hydride ion occurs. In other cases, the reaction may proceed via a two-step process involving an initial electron transfer (ET) from the iron complex to the substrate, followed by the transfer of a hydrogen atom (H•).

Related cyclopentadienone iron complexes are also highly effective pre-catalysts for transfer hydrogenation reactions, for example, in the reduction of aldehydes and ketones. In these systems, a hydrogen donor like isopropanol (B130326) is used to generate an iron-hydride intermediate in situ. This iron-hydride species then transfers a hydride to the carbonyl substrate, reducing it to an alcohol and regenerating the iron catalyst. Mechanistic studies, including intramolecular trapping experiments, suggest that these reactions can proceed through a concerted transfer of a proton from a coordinated alcohol ligand and a hydride from the iron center to the substrate. The efficiency and mechanism of these hydride transfer reactions are influenced by the electronic and steric properties of the ligands attached to the iron center.

Protonation Phenomena

The protonation of iron-cyclopentadienyl complexes is a fundamental reaction that can occur at several sites, including the metal center, the cyclopentadienyl (Cp) ligand, or other coordinated ligands. The outcome of protonation is highly dependent on the specific complex, the nature of the acid, and the reaction conditions.

Protonation can occur directly at the iron center to form a metal hydride. These hydride species are often key intermediates in catalytic cycles, such as hydrogenation and transfer hydrogenation reactions. For example, the reduction of aldehydes by the cyclopentadienone iron hydride complex, [2,5-(SiMe3)2-3,4-(CH2)4(η⁵-C₄COH)]Fe(CO)₂H, is proposed to proceed through a concerted transfer of a proton from the hydroxyl group and a hydride from the iron center to the aldehyde substrate. acs.org

Alternatively, the cyclopentadienyl ligand itself can be the site of protonation. This is particularly observed with the pentamethylcyclopentadienyl (Cp*) ligand, which can undergo ligand-centered protonation either by direct transfer from an acid or through the tautomerization of a metal hydride intermediate. nih.gov This process results in the formation of complexes containing an η⁴-pentamethylcyclopentadiene (CpH) ligand. nih.gov The five methyl groups on the Cp ligand play a significant role in stabilizing the protonated form, allowing for clean and reversible protonation/deprotonation events. nih.gov

In cyclopentadienone iron tricarbonyl complexes, the versatile catalytic activity is attributed to the non-innocent nature of the cyclopentadienone ligand, which can be triggered by processes like protonation. researchgate.net The protonation of intermediate alkyl-iron complexes, formed from the reaction of nucleophiles with activated α,β-unsaturated carbonyl compounds, is another key step in C-C bond formation. wiley-vch.de

Advanced Mechanistic Studies

Iron-cyclopentadienyl complexes are effective catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds. These reactions can proceed through several distinct mechanistic pathways, influenced by the catalyst structure, substrate, and reaction conditions.

One common pathway involves a deprotonative activation mode . For instance, dicarbonyl cyclopentadienyliron(II) complexes can catalyze the functionalization of propargylic and allylic C-H bonds. acs.orgnih.gov The proposed catalytic cycle begins with the coordination of the alkyne or alkene to the iron center, which increases the acidity of the α-C-H bond. This facilitates deprotonation to form an allenyliron or allyliron intermediate, which then reacts with an electrophile. nih.gov Deuterium-labeling experiments have indicated that the deprotonation of the propargylic C–H bond is the rate-determining step in this process. nih.gov

Chelation-assisted C-H activation is another powerful strategy. In these systems, a directing group on the substrate coordinates to the iron center, positioning a specific C-H bond for activation. Mechanistic studies have identified several pathways, including:

σ-Bond Metathesis (SBM) or Deprotonative Metalation (DBM) : This involves the direct cleavage of the C-H bond by the metal center. acs.orgnih.gov

Ligand-to-Ligand Hydrogen Transfer (LLHT) : This pathway involves the transfer of a hydrogen atom from the substrate to a ligand on the iron complex. acs.orgnih.govresearchgate.net

Oxidative Addition : The C-H bond adds across the metal center, increasing the oxidation state of the iron. mdpi.com

The specific pathway is often dictated by the iron precursor and additives. For example, using iron(II)/(III) precatalysts with an external oxidant can favor a single electron transfer oxidative pathway. acs.orgnih.gov In some cases, radical pathways have also been implicated, where an inner-sphere radical process leads to C-H functionalization. researchgate.netnih.gov

Intramolecular C-H insertion can also be achieved using preformed (η⁵-Cyclopentadienyl)dicarbonyliron carbene complexes. This stoichiometric approach proceeds via a concerted C-H insertion through a chair-like cyclic transition state to selectively form cyclopentane (B165970) ring systems. mdpi.com

Table 1: Mechanistic Pathways in Iron-Catalyzed C-H Activation

PathwayDescriptionKey Features
Deprotonative Activation The iron complex enhances the acidity of a C-H bond, facilitating its removal by a base.Often involves π-complexation of an unsaturated substrate; rate-determining deprotonation. nih.gov
Ligand-to-Ligand Hydrogen Transfer (LLHT) A hydrogen atom is transferred from the substrate's C-H bond to a ligand on the iron catalyst.Chelation-assistance is common; observed with high-spin iron(II) intermediates. researchgate.net
σ-Bond Metathesis / Deprotonative Metalation Direct interaction between the iron center and the C-H bond leads to its cleavage.A common pathway in chelation-directed functionalization. nih.gov
Radical Pathway The reaction proceeds through radical intermediates.Can involve inner-sphere radical processes; may be triggered by specific oxidants. researchgate.netnih.gov
Concerted C-H Insertion An iron-carbene intermediate directly inserts into a C-H bond.Typically involves a cyclic transition state; high selectivity in intramolecular reactions. mdpi.com

Rearrangement reactions are a notable feature in the chemistry of iron-cyclopentadienyl complexes, particularly involving the migration of coordinated ligands. A key example is the σ/π-rearrangement of aryl ligands.

In a study involving tri(tert-butyl)cyclopentadienyliron fragments, the mononuclear mesityl complex [Cp‴FeC₆H₂Me₃] was observed to undergo rearrangement. researchgate.net This complex adds via the mesityl ipso-carbon atom to the dimeric bromide precursor [Cp‴Fe(μ-Br)]₂ to form a dinuclear complex, [Cp‴Fe(μ,η⁵:η¹-C₆H₂Me₃)Fe(Br)Cp‴]. researchgate.net This transformation represents a formal intramolecular rearrangement where the aryl group shifts its coordination mode from a σ-bond to a more complex bridging π-coordination. researchgate.net The significant deviation of the iron fragment from a symmetrical position above the six-membered ring in the product suggests a contribution from a cyclohexadienylylidene resonance structure. researchgate.net

Iron-cyclopentadienyl and related iron complexes are highly effective catalysts for carbene transfer reactions, most notably the cyclopropanation of olefins. The central feature of these reactions is the formation of a reactive iron-carbene intermediate.

The catalytic cycle is generally initiated by the reaction of an iron precursor with a diazo compound, which serves as the carbene source. This leads to the expulsion of dinitrogen and the formation of a key iron-carbene species. oup.comnih.govnih.gov This intermediate is electrophilic and readily transfers the carbene moiety to an alkene. nih.gov

Two primary mechanisms have been proposed for the carbene transfer step:

Concerted Mechanism : The carbene is transferred to the alkene in a single step through a three-membered transition state. This pathway is generally associated with high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. acs.org This mechanism is strongly supported for reactions catalyzed by certain iron-porphyrin systems. acs.org

Stepwise Radical Mechanism : This pathway involves the formation of a radical intermediate. It can lead to a loss of stereospecificity, resulting in mixtures of cis and trans isomers. springernature.com Recent studies have shown that five-coordinate iron(III) complexes of porphyrins can act as potent metalloradical catalysts, proceeding via a stepwise radical mechanism for olefin cyclopropanation. springernature.com

The nature of the iron catalyst and its ligand environment is crucial in determining the operative mechanism. For example, FeCl₂ can catalyze the cyclopropanation of unactivated alkenes with non-stabilized carbenes generated from α-benzoyloxy bromides. The proposed mechanism involves the formation of an electrophilic iron-carbene that is stabilized by the catalyst, enabling control over its reactivity and selectivity. nih.gov

Achieving high levels of regioselectivity and stereoselectivity is a central goal in catalysis. With iron-cyclopentadienyl complexes, selectivity is primarily controlled by the steric and electronic properties of the ligands attached to the iron center.

Regioselectivity in C-H activation is often achieved through the use of directing groups, which pre-organize the substrate by coordinating to the iron center and placing a specific C-H bond in proximity for activation. nih.gov This strategy allows for the selective functionalization of one C-H bond over other, similar bonds within the same molecule.

Stereoselectivity is imparted by creating a chiral environment around the metal's active site. This is most effectively accomplished by using chiral cyclopentadienyl (Cpx) ligands. The development of C_p_ ligands that possess inherent chirality—either through ring-fused stereogenic centers, axial chirality, or planar chirality—has been pivotal for asymmetric catalysis. snnu.edu.cnnih.gov

Although often associated with Group 9 metals, these principles are directly applicable to iron catalysis. snnu.edu.cn For example, chiral (cyclopentadienone)iron complexes have been synthesized and used in the asymmetric hydrogenation of ketones. nih.gov Studies with these catalysts, which feature a stereogenic plane, have shown that the stereoselectivity is primarily dictated by this planar chirality. Epimers of the catalyst with opposite planar configurations were found to produce the product alcohol with opposite and equally strong stereochemical preferences. nih.gov

In cyclopropanation reactions, the selectivity is influenced by the transition state geometry. For trans-selective cyclopropanations catalyzed by iron porphyrins, the selectivity is rationalized by transition state models where steric repulsion between the larger substituent on the olefin and the porphyrin ligand is minimized. oup.com The ability of the catalyst to stabilize a single conformation of the reactive iron-carbene intermediate is key to achieving high stereocontrol. nih.gov The systematic modification of Cp ligand properties provides a powerful tool for tuning the reactivity and selectivity of these catalytic systems. sonar.ch

Table 2: Chiral Cyclopentadienyl Ligand Archetypes for Stereocontrol

Ligand TypeDescriptionExample Application
Ring-Fused The stereogenic center is part of a ring fused to the cyclopentadienyl core.Asymmetric C-H functionalization. snnu.edu.cn
Axially Chiral Chirality arises from restricted rotation around a bond, such as in BINOL-derived Cp ligands.A broad range of enantioselective transformations. snnu.edu.cnresearchgate.net
Planar Chiral The cyclopentadienyl ring itself is a plane of chirality due to its substitution pattern.Asymmetric hydrogenation of ketones with (cyclopentadienone)iron complexes. nih.gov

Catalytic Applications of Iron Cyclopentadienyl Compounds

Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, iron-cyclopentadienyl complexes have demonstrated remarkable efficacy. mdpi.comencyclopedia.pub These catalysts, ranging from simple ferrocene (B1249389) derivatives to more complex "piano-stool" and sandwich compounds, are active in numerous reactions, including reductions, polymerizations, and carbon-carbon bond formations. mdpi.commdpi.comsigmaaldrich.com

Iron-cyclopentadienyl complexes are effective catalysts for both hydrogenation (using H₂) and transfer hydrogenation (using a hydrogen donor like 2-propanol). researchgate.netacs.org (Cyclopentadienone)iron complexes, in particular, have been extensively studied as robust and accessible pre-catalysts for these reactions. researchgate.netresearchgate.net The catalytic activity is attributed to the non-innocent character of the cyclopentadienone ligand, which can switch to a hydroxycyclopentadienyl form, facilitating the heterolytic cleavage and transfer of H₂. researchgate.netresearchgate.net

A notable example is the Knölker complex, an organoiron compound featuring a hydroxycyclopentadienyl ligand bound to an Fe(CO)₂H center, which is an efficient catalyst for the chemoselective hydrogenation of ketones. rsc.orgwikipedia.org This complex can be generated in situ from a stable (cyclopentadienone)iron tricarbonyl precursor. wikipedia.org Research has shown that the substitution on the cyclopentadienone ring influences catalytic activity, with electron-rich ligands generally leading to faster reactions in both transfer hydrogenation of ketones and transfer dehydrogenation of alcohols. acs.org

Piano-stool iron(II) complexes bearing bidentate cyclopentadienyl-functionalized N-heterocyclic carbene (Cp-NHC) ligands have also shown good activity in the catalytic transfer hydrogenation of ketones using 2-propanol as the hydrogen source. acs.orgunl.pt Similarly, cyclopentadienone iron complexes have been successfully applied to the transfer hydrogenation of C=N bonds in imines, using isopropanol (B130326) as the hydrogen source, without the need for a co-catalyst. unimi.it This has led to the development of one-pot protocols for the reductive amination of aldehydes and ketones. unimi.it

Table 1: Examples of Iron-Cyclopentadienyl Catalysts in Hydrogenation Reactions

Catalyst TypeReactionSubstrateKey FindingsReference(s)
(Hydroxycyclopentadienyl)iron complex (Knölker-type)HydrogenationKetonesEfficient and chemoselective reduction. rsc.org rsc.org
(Cpx-NHC)Fe(CO)I complexesTransfer HydrogenationKetonesGood catalytic activity using 2-propanol as H-source. acs.orgunl.pt acs.orgunl.pt
(Cyclopentadienone)iron tricarbonyl complexTransfer HydrogenationIminesHighly active for C=N bond reduction with isopropanol. unimi.it unimi.it
Diaminocyclopentadienone iron tricarbonyl complexTransfer HydrogenationAldehydes, α,β-unsaturated ketonesDemonstrates high chemoselectivity in reductions. researchgate.net researchgate.net

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is another area where iron-cyclopentadienyl catalysts have excelled. These reactions are crucial for producing organosilicon compounds. Piano-stool iron(II) complexes containing cyclopentadienyl-functionalized N-heterocyclic carbene (Cp-NHC) ligands are efficient catalysts for the hydrosilylation of aldehydes and ketones. acs.orgunl.ptresearchgate.net For instance, the 16-electron half-sandwich compound (Cp*-NHC)FeCl has demonstrated high efficiency in the hydrosilylation of aldehydes. acs.orgunl.pt

The catalytic process can often be accelerated by visible light irradiation and can be performed under solvent-free conditions, offering a greener alternative to traditional methods. researchgate.net Research has also explored zwitterionic (cyclopentadienyl)iron(II) complexes of N-heterocyclic carbenes, which show good efficiency and excellent chemoselectivity in the hydrosilylation of various aldehydes and are also active for ketones and imines. acs.org

Table 2: Performance of Cyclopentadienyl-NHC Iron Catalysts in Hydrosilylation

CatalystSubstrateConditionsKey OutcomeReference(s)
(Cp*-NHC)FeClAldehydes1 mol% catalyst, (EtO)₂MeSiH, 80 °CEfficient hydrosilylation. unl.pt
Cyclopentadienyl-NHC piano-stool iron complexesAldehydes, KetonesSolvent-free, visible light irradiationSignificant rate acceleration. researchgate.net
{FeCp(CO)₂(1R)}Aldehydes, Ketones, IminesN/AGood efficiency and excellent chemoselectivity. acs.org

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and iron-cyclopentadienyl complexes have emerged as valuable catalysts for these transformations. encyclopedia.pubsigmaaldrich.com They provide a cost-effective and less toxic alternative to noble metal catalysts traditionally used in these reactions. mdpi.comresearchgate.net

Iron-catalyzed cross-coupling reactions have become a vibrant area of research, with iron complexes demonstrating the ability to emulate the reactivity of noble metals. researchgate.net Ferrocene-derived unsymmetrical ligands are utilized in catalysts for various cross-coupling reactions. sigmaaldrich.com Palladium/copper-catalyzed cross-coupling reactions have been successfully employed to synthesize σ-alkynyl iron complexes of the type Cp(CO)₂Fe–C≡C–R by reacting cyclopentadienyliron dicarbonyl iodide with terminal ethynylpyridines. rsc.orgrsc.org Depending on the specific palladium catalyst and reaction conditions, yields of the desired products can range from 67% to 96%. rsc.orgrsc.org

Iron-cyclopentadienyl complexes are effective catalysts for polymerization, particularly for atom transfer radical polymerization (ATRP). unl.ptresearchgate.net The first use of NHCs in homogeneous iron catalysis involved [(NHC)₂FeX₂] complexes for the ATRP of styrene (B11656) and methyl methacrylate (B99206). unl.pt Since then, various iron-based catalysts, including those with cyclopentadienyl (B1206354) ligands, have been developed for polymerization reactions. mdpi.comunl.pt

For example, pentamethylcyclopentadienyliron(II) complexes, such as [CpFe(CO)(Lphos)Br], have been shown to catalyze the living radical polymerization of methyl methacrylate (MMA) with better control and narrower molecular weight distributions compared to their cyclopentadienyl (Cp) analogues. acs.org The higher catalytic activity of the Cp complexes also allows for the controlled polymerization of other monomers like methyl acrylate. acs.org Ferrocenium-based catalysts have also been known for a considerable time and are used in both radical and cationic polymerization processes, including the photopolymerization of epoxides. mdpi.com

Table 3: Iron-Cyclopentadienyl Catalysts in Polymerization

Catalyst SystemPolymerization TypeMonomerKey FeaturesReference(s)
[Cp*Fe(CO)(Lphos)Br] / H−(MMA)₂−BrLiving Radical PolymerizationMethyl methacrylate (MMA), Methyl acrylateWell-controlled polymerization, narrow molecular weight distributions (Mw/Mn ~ 1.2). acs.org acs.org
[Fe(Cp)(Ar)]⁺PF₆⁻Cationic PhotopolymerizationDiglycidyl ether of bisphenol-A epoxy (DGEBA)Achieved conversions up to 80%. mdpi.com mdpi.com
[CpFe(CO)₂]₂ / organohalogenRadical PolymerizationVinyl chlorideEffective initiator/regulator at 50-70°C. researchgate.net researchgate.net

Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across a double or triple bond. While the field is heavily dominated by other metals, iron-based catalysis for such transformations is an area of growing interest. mdpi.comresearchgate.netencyclopedia.pub Although specific examples focusing solely on iron-cyclopentadienyl compounds for hydrocarboxylation are less common in the provided literature, the general capability of iron complexes in these reactions suggests potential applications for cyclopentadienyl derivatives. mdpi.comencyclopedia.pub For instance, Cp₂TiCl₂ has been used to catalyze the regioselective hydrocarboxylation of alkenes with CO₂, but this is a titanium-based, not an iron-based, catalyst. acs.org The broader literature on iron-catalyzed reactions includes hydrocarboxylation, indicating a promising direction for future research with iron-cyclopentadienyl systems. mdpi.comresearchgate.net

Oxidation Reactions

Iron-cyclopentadienyl compounds have emerged as effective catalysts for a variety of oxidation reactions, offering a more sustainable and cost-effective alternative to precious metal catalysts. These reactions primarily include the oxidation of alcohols to aldehydes and ketones, as well as Wacker-type oxidations of olefins.

(Cyclopentadienone)iron complexes, in particular, have demonstrated utility in the oxidation of alcohols. unimi.it These reactions often proceed via a hydrogen-transfer mechanism where an acceptor molecule, such as acetone, is used. rsc.org The catalytic cycle involves the iron complex facilitating the removal of hydrogen from the alcohol, leading to the formation of the corresponding carbonyl compound. unimi.itrsc.org Both primary and secondary alcohols can be oxidized using these systems. tuhh.demdpi.com For instance, a biomimetic aerobic oxidation of various primary and secondary alcohols has been reported, employing an iron(II) catalyst in conjunction with electron-transfer mediators to yield the corresponding aldehydes and ketones in good to excellent yields. tuhh.demdpi.com The efficiency of these catalysts can be influenced by the substituents on the cyclopentadienone ligand. acs.org

A notable application is the iron-catalyzed Wacker-type oxidation of olefins to ketones. d-nb.infonih.govresearchgate.net This transformation is achieved at room temperature using air as the oxidant. d-nb.infonih.gov The catalytic system often involves an iron(III) precursor, such as tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] or a combination of iron(II) chloride and a ligand like neocuproine, with an additive such as phenylsilane. d-nb.infonih.gov These reactions exhibit high regioselectivity, converting terminal olefins to methyl ketones. d-nb.infonih.govresearchgate.netnih.gov A range of terminal styrene derivatives and aliphatic olefins have been successfully oxidized using this methodology. d-nb.infonih.gov Labeling studies have indicated that the oxygen atom incorporated into the ketone product originates from the ambient atmosphere. d-nb.infonih.gov

Table 1: Iron-Catalyzed Wacker-Type Oxidation of Olefins This table is interactive. You can sort and filter the data.

Substrate Catalyst System Product Yield (%) Ref.
2-Vinylnaphthalene Fe(dbm)₃ / PhSiH₃ 2-Acetylnaphthalene 79 d-nb.info
1-Vinylnaphthalene FeCl₂ / Neocuproine / PhSiH₃ 1-Acetylnaphthalene 97 nih.gov
Styrene FeCl₂ / Neocuproine / PhSiH₃ Acetophenone 95 nih.gov
4-Chlorostyrene Fe(dbm)₃ / PhSiH₃ 4-Chloroacetophenone 92 nih.gov
4-Methoxystyrene FeCl₂ / Neocuproine / PhSiH₃ 4-Methoxyacetophenone 93 nih.gov
1-Octene Fe(dbm)₃ / PhSiH₃ 2-Octanone 62 d-nb.infonih.gov
Iminostilbene Fe(ba)₃ / PhSiH₃ Ketone derivative 70 d-nb.info

Asymmetric Catalysis

The development of chiral iron-cyclopentadienyl complexes has opened avenues for asymmetric catalysis, providing enantiomerically enriched products from prochiral substrates. rsc.org These earth-abundant metal catalysts are attractive for their low cost and reduced toxicity compared to their noble metal counterparts. rsc.org The primary focus in this area has been on asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netchimia.ch

Two main strategies have been pursued to achieve enantioselectivity with (cyclopentadienone)iron complexes (CICs). The first involves a dual catalytic system combining an achiral iron complex with a chiral catalyst, such as a chiral phosphoric acid. unimi.itchimia.ch This approach has shown success in achieving high levels of enantioselectivity. unimi.it The second, more direct strategy, involves the use of inherently chiral iron complexes. unimi.itresearchgate.net

The design of effective chiral iron-cyclopentadienyl catalysts is crucial for achieving high enantioselectivity. A significant approach involves the incorporation of chiral ligands that can effectively transfer stereochemical information to the substrate during the catalytic cycle.

One successful strategy has been the synthesis of CICs derived from axially chiral backbones like (R)-1,1'-bi-2-naphthol (BINOL). unimi.itresearchgate.netresearchgate.net In 2015, a library of such complexes was synthesized, where the substituents at the 3,3'-positions of the BINOL framework were varied. unimi.itresearchgate.net These complexes are typically prepared by the cyclization of a chiral diyne precursor in the presence of an iron carbonyl source, such as iron pentacarbonyl. rsc.org A key advantage of this modular synthesis is the ability to fine-tune the steric and electronic properties of the catalyst by modifying the BINOL backbone. researchgate.net

Chiral iron-cyclopentadienyl catalysts have been primarily evaluated in the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones and imines. researchgate.netchimia.ch The active catalytic species is believed to be a (hydroxycyclopentadienyl)iron hydride, which is generated in situ from the stable (cyclopentadienone)iron tricarbonyl precatalyst. researchgate.net

Catalysts derived from (R)-BINOL have shown moderate to good enantioselectivity in the asymmetric hydrogenation of various ketones. researchgate.net For instance, a complex with methoxy (B1213986) substituents at the 3,3'-positions of the binaphthyl moiety achieved up to 77% enantiomeric excess (ee) in the hydrogenation of certain cyclic ketones, which at the time was the highest reported for a chiral CIC. researchgate.net The enantioselectivity was observed to be dependent on the steric hindrance around the ketone functionality. researchgate.net

While the direct use of chiral CICs for highly enantioselective transformations remains a developing area, the results obtained demonstrate the potential of these iron-based systems. unimi.it The enantiomeric excesses achieved, while not always reaching the levels of noble metal catalysts, represent significant progress in the field of sustainable asymmetric catalysis. researchgate.netchimia.ch

Table 2: Enantioselective Hydrogenation of Ketones with Chiral Iron-Cyclopentadienyl Catalysts This table is interactive. You can sort and filter the data.

Substrate Chiral Catalyst Type Product Enantiomeric Excess (ee, %) Ref.
Acetophenone (R)-BINOL-derived CIC 1-Phenylethanol Moderate researchgate.net
Cyclic Ketone (S73a) (R)-BINOL-derived CIC (Fe-L114) Cyclic Alcohol 59 researchgate.net
Cyclic Ketone (S73b) (R)-BINOL-derived CIC (Fe-L114) Cyclic Alcohol 77 researchgate.net
Cyclic Ketone (S73c) (R)-BINOL-derived CIC (Fe-L114) Cyclic Alcohol 13 researchgate.net
Acetophenone MONOPHOS-modified CIC 1-Phenylethanol up to 32 rsc.org

Ligand design is a cornerstone of developing effective asymmetric catalysts. In the context of iron-cyclopentadienyl systems, chiral phosphines have been a major focus. These ligands can either be incorporated into the cyclopentadienyl backbone or act as ancillary ligands that replace a carbonyl group. unimi.itrsc.org

The Josiphos family of ligands, which are chiral diphosphines based on a ferrocene backbone, represent a highly successful class of ligands in asymmetric catalysis. wikipedia.org Their tunability, achieved by altering substituents on the phosphorus atoms, allows for the optimization of both steric and electronic properties to suit specific reactions. chemrxiv.orgnih.gov The synthesis of Josiphos-type ligands often starts from the chiral building block (R)-[1-(dimethylamino)ethyl]ferrocene, also known as Ugi's amine. chemrxiv.orgnih.gov This precursor allows for the introduction of various phosphine (B1218219) groups through a two-step process involving directed lithiation and substitution. nih.gov While extensively used with other transition metals like rhodium and iridium, the principles of their design are relevant to the development of iron-based catalysts. wikipedia.orgacs.org

Other chiral phosphine ligands, such as MONOPHOS, have been used to create chiral-at-iron centers by substituting a CO ligand in an achiral (cyclopentadienone)iron complex. rsc.org This approach has yielded catalysts capable of inducing moderate enantioselectivity in ketone reductions. rsc.org The development of new ligand architectures, including those derived from readily available chiral sources like BINOL, continues to be a key strategy for advancing the field of iron-catalyzed asymmetric transformations. unimi.itresearchgate.net

Photochemical and Photocatalytic Processes

Iron-cyclopentadienyl complexes exhibit rich photochemistry that can be harnessed for catalytic applications. Irradiation with light, typically UV, can induce ligand dissociation or homolysis of metal-metal bonds, generating highly reactive, coordinatively unsaturated intermediates that can participate in catalytic cycles. wikipedia.orgwhiterose.ac.uk

A significant application of this photochemistry is in C-H bond activation. wikipedia.org For example, photolysis of certain cyclopentadienyl iron complexes can generate a 16-electron intermediate species. wikipedia.org This reactive species can then react with hydrocarbons through oxidative addition to the C-H bond, forming hydridoalkyl complexes. wikipedia.org This fundamental transformation opens pathways for various C-H functionalization reactions.

One practical example is the photochemical C-H borylation of arenes. acs.org An iron-pincer complex, prepared via UV irradiation of iron pentacarbonyl and a pincer ligand, has been shown to catalyze the dehydrogenative borylation of styrene. acs.org The photochemical conditions are crucial for generating the active catalytic species by facilitating the loss of a CO ligand and enabling the oxidative addition of an aryl C-H bond to the iron center. acs.org Bimetallic Fe-Cu and Fe-Zn complexes have also been used for the photochemical C-H borylation of arenes at room temperature under UV light. acs.org

Furthermore, the photolysis of dimeric iron-cyclopentadienyl carbonyl complexes, such as [CpFe(CO)₂]₂, can lead to the formation of metal-centered radicals. These radicals can initiate radical chain reactions, for instance, by abstracting a halogen atom from an alkyl halide to generate a carbon-centered radical, which can then undergo further transformations. mdpi.com While cobaltocene (B1669278) has been shown to release cyclopentadienyl radicals upon photoexcitation, leading to catalytic cyclotrimerization reactions, similar reactivity considerations are important for iron-based analogues in photocatalytic systems. mdpi.com

Emerging Catalytic Methodologies

Research into the catalytic applications of iron-cyclopentadienyl compounds continues to expand into new and innovative areas, driven by the demand for sustainable chemical synthesis. One of the most prominent emerging methodologies is the "borrowing hydrogen" or "hydrogen autotransfer" concept. acs.orgresearchgate.netnih.gov

This strategy allows alcohols to be used as alkylating agents, with water being the only byproduct. acs.orgnih.gov The catalytic cycle, mediated by an iron-cyclopentadienyl complex, typically involves three key steps: (1) the oxidation of an alcohol to an aldehyde or ketone, with the hydrogen being temporarily stored on the iron catalyst as a hydride; (2) condensation of the intermediate carbonyl compound with a nucleophile (e.g., an amine or a carbon nucleophile); and (3) reduction of the resulting imine or α,β-unsaturated compound by the iron hydride to afford the final product and regenerate the catalyst. acs.orgnih.gov

This methodology has been successfully applied to the C-N bond formation between alcohols and amines (N-alkylation). acs.orgresearchgate.net Both the Knölker-type catalyst and tetraphenylcyclopentadienone (B147504) iron complexes have been shown to be effective precatalysts for these reactions. acs.org The scope includes the reaction of various anilines with both saturated and unsaturated alcohols. acs.org

The borrowing hydrogen strategy has also been extended to C-C bond formation, such as the α-alkylation of ketones with primary alcohols. researchgate.netmdpi.com Simple and inexpensive iron catalyst systems have been developed for this dehydrogenative coupling, tolerating a range of functional groups on both the alcohol and ketone coupling partners. mdpi.com Mechanistic studies support the operation of a hydrogen-borrowing process. mdpi.com Dual catalytic systems, combining an iron-catalyzed borrowing hydrogen cycle with another catalytic process, such as organocatalysis, are also being explored to access more complex chiral molecules from simple starting materials like allylic alcohols. nih.gov These emerging methodologies highlight the increasing versatility of iron-cyclopentadienyl complexes in modern organic synthesis. researchgate.net

Frustrated Lewis Pair Concepts in Iron Catalysis

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a significant strategy in catalysis, enabling the activation of small molecules by main-group compounds. nih.gov This principle is founded on the idea that combining Lewis acids and bases that are sterically hindered from forming a classic adduct leaves their acidity and basicity available to interact with a third molecule. nih.gov While initially focused on metal-free systems, the FLP concept has been extended to include transition metals, where the metal center can act as either the Lewis acid or base. acs.orgresearchgate.netdokumen.pub

In the context of iron catalysis, the application of FLP principles has led to innovative approaches for hydrogenation and other reductive transformations. researchgate.netresearchgate.net (Cyclopentadienone)iron complexes, in particular, have been viewed through the lens of "transition metal frustrated Lewis pairs". unimi.it In these systems, the iron center functions as the Lewis acidic site, while the cyclopentadienone ligand acts as the Lewis basic site. unimi.it This inherent bifunctionality allows for the heterolytic cleavage of H2, a key step in hydrogenation reactions. researchgate.netunimi.it

The design of new (cyclopentadienone)iron complexes has been guided by this FLP concept. For instance, the introduction of an amino group to the cyclopentadienone ligand resulted in a cationic (aminocyclopentadienyl)iron complex that demonstrated enhanced activity in reductive amination reactions at room temperature. unimi.it This heightened reactivity is attributed to the modified electronic properties of the FLP system.

A notable example is the development of a phosphine-free cyclopentadienyl iron(II) tricarbonyl complex. This complex was designed based on a transition metal frustrated Lewis pair approach to improve its catalytic activity in reductions. researchgate.net It stands as the first earth-abundant metal complex capable of catalyzing the chemoselective reductive alkylation of various functionalized amines with functionalized aldehydes. researchgate.net

The table below summarizes key aspects of iron complexes designed with FLP concepts.

Catalyst TypeLewis Acid CenterLewis Base ComponentApplicationReference
(Cyclopentadienone)iron complexesIronCyclopentadienone ligandHydrogenation, Reductive Amination unimi.it
Cationic (aminocyclopentadienyl)iron complexIronAminocyclopentadienyl ligandReductive Amination unimi.it
Phosphine-free cyclopentadienyl iron(II) tricarbonyl complexIronNot explicitly defined as a single ligandReductive Alkylation researchgate.net

Hydrogen Borrowing Catalysis

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and atom-economical synthetic strategy that utilizes alcohols as alkylating agents, with water as the only byproduct. cardiff.ac.uknih.gov This process involves the temporary "borrowing" of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. This intermediate then reacts with a nucleophile, and the borrowed hydrogen is subsequently returned by the catalyst to the resulting species, completing the catalytic cycle. cardiff.ac.uknih.gov

Iron-cyclopentadienyl compounds, particularly (cyclopentadienone)iron complexes, have proven to be highly effective catalysts for hydrogen borrowing reactions. researchgate.netresearchgate.netacs.org These complexes are attractive due to their low cost, ready availability, and robustness. unimi.it The catalytic cycle is facilitated by the ability of the cyclopentadienone ligand to swing between its keto and hydroxycyclopentadienyl forms, which induces the iron center to engage in the heterolytic cleavage and transfer of H2. researchgate.netunimi.it

A wide range of transformations have been achieved using iron-cyclopentadienyl catalysts in hydrogen borrowing catalysis, including:

N-alkylation of amines: This is a common application where primary and secondary amines are alkylated using alcohols. researchgate.netacs.orgresearchgate.net The scope includes both aromatic and aliphatic amines and a variety of alcohols. researchgate.netresearchgate.net

α-alkylation of ketones: Ketones can be alkylated at the α-position using alcohols as the alkylating agents. researchgate.net

β-methylation of primary alcohols: Methanol has been successfully employed as a C1 building block for the β-C(sp³)-methylation of primary alcohols. researchgate.net

Synthesis of heterocycles: The cyclization of diols with primary amines to form saturated N-heterocycles has been demonstrated. researchgate.net More complex heterocyclic structures like pyrrolo[1,2-α]quinoxalines can also be synthesized through a tandem process involving alcohol oxidation and nitroarene reduction. researchgate.net

Synthesis of cycloalkanes: Substituted cyclopentanes, cyclohexanes, and cycloheptanes have been synthesized from 1,n-diols and ketones. researchgate.net

The table below presents examples of hydrogen borrowing reactions catalyzed by iron-cyclopentadienyl complexes.

Reaction TypeSubstratesCatalyst TypeKey FindingsReference
N-Alkylation of AminesSecondary alcohols and aromatic/aliphatic amines(Cyclopentadienone)iron complexExpanded scope to secondary alcohols, good to excellent yields. researchgate.net
β-Methylation of Primary Alcohols2-Arylethanols and methanol(Cyclopentadienone)iron(0) carbonyl complexGood isolated yields for a diverse range of substrates. researchgate.net
α-Alkylation of KetonesKetones and primary alcoholsDiaminocyclopentadienone iron tricarbonyl complexVisible-light-induced reaction at room temperature. researchgate.net
Cyclization of DiolsDiols and primary amines(Cyclopentadienone)iron complexFormation of saturated N-heterocycles. researchgate.net
N-Alkylation of Secondary AminesSecondary amines and alcoholsIron-based catalystDFT calculations suggest a radical-based mechanism. researchgate.net
Synthesis of Cycloalkanes1,n-diols and pentamethyl acetophenoneDiaminocyclopentadienone iron tricarbonyl complexFormation of substituted 5- to 7-membered cycloalkanes. researchgate.net

The versatility of these iron catalysts is further highlighted by their application in visible-light-induced α-alkylation of ketones, demonstrating the potential for developing more sustainable and energy-efficient synthetic methods. researchgate.net

Advanced Characterization Techniques for Iron Cyclopentadienyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of iron-cyclopentadienyl systems in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the electronic environment, connectivity, and molecular dynamics can be obtained.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed to characterize iron-cyclopentadienyl complexes.

¹H NMR: In the ¹H NMR spectrum of unsubstituted ferrocene (B1249389), the ten equivalent protons of the two cyclopentadienyl (B1206354) (Cp) rings appear as a sharp singlet, typically around 4.16 ppm in CDCl₃. magritek.com For substituted ferrocenes, the protons on the substituted and unsubstituted rings give rise to more complex splitting patterns. magritek.compsu.edu For instance, in acetylferrocene (B1663952), the unsubstituted Cp ring shows a singlet, while the protons on the substituted ring appear as two multiplets due to the electronic effect of the acetyl group. magritek.com

¹³C NMR: The ¹³C NMR spectrum of ferrocene shows a single resonance for the ten equivalent carbon atoms of the Cp rings. The chemical shifts of the Cp carbons are sensitive to the nature of the substituents. researchgate.netrsc.org In substituted ferrocenes, the carbon atoms on the Cp rings will have different chemical shifts, providing valuable information about the substituent's electronic influence. researchgate.netpsu.edu DEPT (Distortionless Enhancement by Polarization Transfer) techniques can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in assigning the spectra of substituted ferrocene derivatives. rsc.orgpsu.edu

³¹P NMR: For ferrocene derivatives containing phosphorus ligands, such as phosphines, ³¹P NMR spectroscopy is an indispensable tool. ias.ac.inrsc.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the electronic properties of the substituents on the ferrocene core. rsc.orgmdpi.comuregina.ca For example, the ³¹P NMR chemical shifts can indicate the formation of complexes and changes in the oxidation state of the phosphorus atom. ias.ac.in

2D NMR Techniques: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex substituted ferrocene derivatives. ajol.infoislandscholar.cacdnsciencepub.com COSY spectra reveal proton-proton couplings within a spin system, helping to identify adjacent protons on the cyclopentadienyl rings. magritek.comislandscholar.ca HETCOR establishes correlations between directly bonded protons and carbons, facilitating the assignment of the ¹³C spectrum. ajol.info

NMR spectroscopy is instrumental in distinguishing between different structural isomers of substituted ferrocenes. For example, 1,1'-, 1,2-, and 1,3-disubstituted ferrocenes can be differentiated based on the distinct patterns observed in their ¹H and ¹³C NMR spectra.

Furthermore, variable-temperature NMR studies provide insights into the dynamic processes occurring in these molecules, such as the rotation of the cyclopentadienyl rings. scirp.orgresearchgate.net The rate of ring rotation can be influenced by the size and nature of the substituents. scirp.org In some cases, dynamic processes like the exchange between bridging and terminal carbonyl ligands in dicarbonyl iron complexes can be studied by monitoring the coalescence of NMR signals at different temperatures. researchgate.netwikipedia.orgacs.org For instance, in the cyclopentadienyliron dicarbonyl dimer, the ¹³C NMR spectrum shows a single sharp CO signal at temperatures above -10 °C, indicating a rapid exchange process. wikipedia.org

When a chiral center is introduced into a substituent on the cyclopentadienyl ring, the protons and carbons at the 2,5- and 3,4-positions of the ring become diastereotopic and thus magnetically non-equivalent. researchgate.net This results in more complex NMR spectra, which can be used to identify and differentiate between diastereomers. researchgate.netchemrxiv.org High-resolution ¹H and ¹³C NMR are powerful tools for the diastereomeric analysis of chiral ferrocene derivatives. researchgate.netresearchgate.netresearchgate.net The diastereomeric ratio can often be determined by integrating the corresponding signals in the ¹H NMR spectrum. chemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of iron-cyclopentadienyl complexes by probing their molecular vibrations.

IR spectroscopy is widely used to characterize ferrocene and its derivatives. ajol.infochemicalpapers.com The IR spectrum of ferrocene exhibits characteristic absorption bands corresponding to C-H stretching, C-C stretching, C-H bending, and ring-metal stretching vibrations. chemicalpapers.compsu.edu The presence and position of these bands can confirm the presence of the ferrocene moiety.

For substituted ferrocenes, the IR spectra can be used to distinguish between different substitution patterns. For example, an absorption band in the 1113–1122 cm⁻¹ region is indicative of a 1,1'-disubstituted ferrocene when an acetyl group is one of the substituents. chemicalpapers.com

In cyclopentadienyl iron carbonyl complexes, the stretching frequencies of the carbonyl (CO) ligands are particularly informative. cdnsciencepub.comrsc.org The position of the ν(CO) bands is sensitive to the electronic environment of the iron center and the nature of the other ligands present. cdnsciencepub.comrsc.org These bands are typically found in the region of 1700-2100 cm⁻¹. ias.ac.inwikipedia.orgrsc.org

Table 1: Selected IR Data for Iron-Cyclopentadienyl Complexes

Compound ν(CO) (cm⁻¹) Other Notable Bands (cm⁻¹) Reference
[(η⁵-C₅H₅)Fe(CO)₃]⁺ ~2100, ~2050 cdnsciencepub.com
(π-C₅H₅)Fe(CO)₂Cl ~2050, ~2000 rsc.org
[(η⁵-C₅H₅)Fe(CO)₂(PPh₃)]⁺ ~2040, ~1980 cdnsciencepub.com

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy is a complementary technique to IR spectroscopy for studying the vibrational modes of iron-cyclopentadienyl systems. jct.ac.ilrsc.org While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong and readily observed in the Raman spectrum. jct.ac.il For ferrocene, key Raman active modes include the symmetric ring-metal stretch and the ring breathing mode. rsc.orgacs.org

Recent studies have utilized Surface-Enhanced Raman Scattering (SERS) to detect charge transfer in ferrocene derivatives bound to an electrode surface. wpmucdn.com Upon oxidation of ferrocene to ferrocenium (B1229745), significant changes in the Raman spectrum are observed, such as the disappearance of the Cp-breathing mode around 1104 cm⁻¹. wpmucdn.com

The N-N stretching frequency in dinitrogen complexes of iron-cyclopentadienyl systems can be observed in their Raman spectra, providing insight into the degree of dinitrogen activation. chinesechemsoc.orgchinesechemsoc.org For example, a diiron(II)-dinitrogen complex exhibits a sharp N-N stretching band at 2072 cm⁻¹. chinesechemsoc.orgchinesechemsoc.org

Table 2: Selected Raman Data for Ferrocene and its Derivatives

Compound Key Vibrational Modes (cm⁻¹) Assignment Reference
Ferrocene 3099, 3110 sym. CH stretch rsc.org
Ferrocene 1105 sym. ring breathing rsc.org
Ferrocene 303 sym. ring-metal stretch rsc.org
6-(ferrocenyl)hexanethiol 1104 Cp-breathing mode wpmucdn.com
Diiron(II)-dinitrogen complex 2072 N-N stretch chinesechemsoc.orgchinesechemsoc.org
CpFe(CO)₂Cl 1116 Cp ring breathing acs.org

This table is interactive. Click on the headers to sort the data.

Analysis of Metal-Ligand Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, including the metal-ligand bonds in iron-cyclopentadienyl complexes like ferrocene. The vibrational spectra provide direct information about the strength and nature of the bond between the central iron atom and the cyclopentadienyl (Cp) rings.

In the case of ferrocene, which possesses a high degree of symmetry (D5d point group), certain vibrational modes are IR active, others are Raman active, and some are inactive in both. The key vibrations that provide insight into the metal-ligand bonding are the Fe-Cp stretching and tilting modes. The totally symmetric Fe-Cp stretching mode (A1g) is observed in the Raman spectrum as a very strong band around 303 cm⁻¹. The asymmetric Fe-Cp stretching mode (A2u) is found in the IR spectrum at approximately 478 cm⁻¹. Another important vibration is the asymmetric Cp-ring tilt (E1u), which appears in the IR spectrum around 491 cm⁻¹. The positions and intensities of these bands are sensitive to the electronic environment of the iron center and the substitution on the cyclopentadienyl rings.

Table 1: Key Vibrational Frequencies for Ferrocene

Vibrational Mode Symmetry Spectroscopic Technique Wavenumber (cm⁻¹)
Symmetric Fe-Cp Stretch A1g Raman ~303
Asymmetric Fe-Cp Stretch A2u IR ~478

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of iron-cyclopentadienyl compounds. It also offers valuable information regarding their structure and stability through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of organometallic complexes, including ferrocene and its derivatives. Because ferrocene is a neutral and nonpolar molecule, it does not readily form ions in solution for direct ESI analysis. However, it can be detected through non-covalent interactions with cationizing agents or by being chemically oxidized to the ferricenium cation, [Fe(C5H5)2]⁺.

In positive-ion mode ESI-MS, the ferrocene molecule (Fc) can be observed as the radical molecular ion, [Fc]⁺•, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186 for the main isotope). This indicates that the ionization process involves the removal of an electron from the iron center, a process that occurs with relative ease due to the stability of the resulting 17-electron ferricenium cation.

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in the mass spectrum of an iron-cyclopentadienyl complex provides significant structural information. For the ferrocene molecular ion, [Fe(C5H5)2]⁺•, the primary and most characteristic fragmentation pathway is the sequential loss of the two cyclopentadienyl ligands.

The most abundant ion in the spectrum is typically the molecular ion itself (m/z 186), underscoring the remarkable stability of the ferrocene sandwich structure. A major fragment is observed at m/z 121, which corresponds to the [Fe(C5H5)]⁺ ion, resulting from the loss of one neutral cyclopentadienyl radical (•C5H5). Subsequent fragmentation leads to the formation of the bare Fe⁺ ion at m/z 56 upon the loss of the second cyclopentadienyl radical. This simple and predictable fragmentation pattern is a hallmark of ferrocene and its derivatives.

Table 2: Major Ions in the Mass Spectrum of Ferrocene

Ion Formula m/z (for ⁵⁶Fe) Description
Molecular Ion [Fe(C5H5)2]⁺• 186 Ferrocenium cation
Fragment Ion [Fe(C5H5)]⁺ 121 Loss of one Cp ligand

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule. The UV-Vis spectrum of ferrocene is characterized by several absorption bands that arise from d-d electronic transitions localized on the iron atom. These transitions are formally forbidden by the Laporte selection rule but become weakly allowed due to vibronic coupling, resulting in bands with low molar absorptivity.

The spectrum of ferrocene in an ethanol (B145695) solution typically displays a prominent, weak absorption band at a wavelength (λmax) of approximately 440 nm. This band is responsible for the characteristic orange-yellow color of the compound and is assigned to the ¹A1g → ¹E1g ligand field transition. Another weaker and often shoulder-like band can be observed at around 325 nm. The positions and intensities of these d-d bands are sensitive to the solvent and to substitution on the cyclopentadienyl rings, making UV-Vis spectroscopy a useful tool for studying the electronic structure of ferrocene derivatives.

Table 3: UV-Vis Absorption Data for Ferrocene in Ethanol

Wavelength (λmax) Molar Absorptivity (ε) Assignment
~440 nm ~91 L mol⁻¹ cm⁻¹ ¹A1g → ¹E1g

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies of ferrocene have provided a detailed picture of its molecular structure. These studies confirm the "sandwich" arrangement where the iron atom is located between two parallel cyclopentadienyl rings.

At room temperature, the cyclopentadienyl rings in the crystal structure of ferrocene are disordered. However, below a transition temperature of 164 K, the molecules adopt an ordered structure with a D5d symmetry, where the rings are in a staggered conformation. The Fe-C bond distances are all equivalent, and the C-C bond lengths within the rings are also uniform, consistent with the aromatic character of the cyclopentadienyl ligands.

Table 4: Selected Crystallographic Data for Ferrocene (at 164 K)

Structural Parameter Value
Fe-C Bond Distance ~2.04 Å
C-C Bond Distance (within ring) ~1.43 Å
Inter-ring distance ~3.32 Å
Point Group D5d

Single Crystal X-ray Diffraction for Molecular Structure Determination

The fundamental principle of single crystal X-ray diffraction lies in the interaction of X-rays with the electrons of the atoms in a crystalline solid. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecular structure.

For iron-cyclopentadienyl systems, this technique has been instrumental in confirming the "sandwich" structure of ferrocene, Fe(C₅H₅)₂, where the iron atom is situated between two parallel cyclopentadienyl rings. wikipedia.org It has also been crucial in elucidating the structures of a vast array of ferrocene derivatives and other iron-cyclopentadienyl complexes, revealing how different substituents and bonding modes influence the molecular geometry. mdpi.comresearchgate.netresearchgate.net

Detailed Research Findings

Research utilizing single crystal X-ray diffraction has provided a wealth of information on the structural nuances of iron-cyclopentadienyl compounds. Studies have revealed variations in Fe-C bond lengths, the planarity of the cyclopentadienyl rings, and the conformational arrangements of substituents.

For instance, in ferrocene itself, X-ray diffraction studies have shown that at room temperature, the cyclopentadienyl rings are in a staggered conformation, resulting in a molecule with D₅d symmetry. wikipedia.org However, at lower temperatures (below 110 K), the rings become eclipsed, leading to a D₅h symmetry. wikipedia.org This temperature-dependent conformational change highlights the dynamic nature of these molecules.

Furthermore, single crystal X-ray diffraction has been pivotal in characterizing more complex iron-cyclopentadienyl systems, such as those containing multiple iron centers or those incorporated into larger supramolecular assemblies. chinesechemsoc.orgacs.org In dinuclear iron complexes, the technique has been used to determine the nature of the bridging ligands and the Fe-Fe distances, providing insights into metal-metal interactions. chinesechemsoc.org

The precision of single crystal X-ray diffraction also allows for the detailed analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking. iucr.org These interactions can play a crucial role in determining the bulk properties of the material.

Interactive Data Tables

The following tables summarize key crystallographic data for a selection of iron-cyclopentadienyl compounds, illustrating the level of detail that can be obtained from single crystal X-ray diffraction studies.

Table 1: Crystallographic Data for Selected Ferrocene Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
FerroceneC₁₀H₁₀FeMonoclinicP2₁/a10.5697.6215.86490121.1390 wikipedia.org
ButyrylferroceneC₁₄H₁₆FeOOrthorhombicP2₁2₁2₁5.695410.030720.4422909090 researchgate.net
1,1'-Bis[3-[4-(4-methoxyphenoxycarbonyl)phenoxy]propyloxycarbonyl]ferroceneC₄₄H₄₂FeO₁₀TriclinicP-1------------------ iucr.org
[CpFe(η⁶-C₆H₆)]PF₆C₁₁H₁₁F₆FeP------------------------ researchgate.net
(2)CF₃SO₃C₂₈H₂₂F₃FeNO₅S------------------------ researchgate.net

Table 2: Selected Bond Lengths and Angles for Dicarbonylcyclopentadienyl(tribromostannyl)iron

Bond/AngleLength (Å) / Angle (°)
Sn-Fe2.462(2)
Sn-Br (avg.)2.501(2)
Fe-C (ring avg.)2.088(2)
Fe-C (carbonyl avg.)1.76(1)
C-O (avg.)1.13(1)
C-C (ring avg.)1.394(5)
Fe-Sn-Br117.6 - 118.4
Br-Sn-Br98.6 - 101.6
Data from rsc.org

Computational and Theoretical Investigations of Iron Cyclopentadienyl Chemistry

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental tools for modeling the behavior of iron-cyclopentadienyl systems at the atomic and molecular levels. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method for investigating the properties of iron-cyclopentadienyl complexes due to its balance of computational cost and accuracy. nih.govresearchgate.netnih.gov DFT calculations are employed to predict molecular geometries, reaction mechanisms, and electronic properties. nih.govresearchgate.net Various functionals, which are approximations for the exchange-correlation energy, are utilized depending on the specific properties being investigated. mdpi.comosti.gov For instance, hybrid functionals like B3LYP are commonly used for geometry optimizations and energy calculations of transition metal complexes. mdpi.comosti.gov

DFT studies have been successfully applied to understand the structural characteristics of dinuclear iron complexes containing cyclopentadienyl (B1206354) moieties. nih.gov Furthermore, DFT is instrumental in analyzing the electronic structure and bonding in these systems, providing insights that are supported by experimental data. nih.gov Theoretical investigations using DFT have also been crucial in studying the Fischer-Tropsch synthesis, where iron carbides, which can be conceptually linked to organo-iron chemistry, play a significant role. researchgate.net The choice of functional and basis set is critical in obtaining accurate results, and various combinations have been assessed for their efficacy in modeling heavy metal complexes. nih.gov

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying iron-cyclopentadienyl chemistry. researchgate.net These methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark-quality results for properties like spin-state energetics, although they are computationally more demanding than DFT. osti.gov

Ab initio ligand-field calculations have been used to investigate the electronic structure and magnetic anisotropy of iron(I) cyclopentadienyl complexes, helping to determine the ground state and zero-field splitting. researchgate.net Multireference ab initio methods are particularly important for systems with significant static correlation, which can be the case for some transition metal complexes. osti.gov While standard quantum chemical methods like semilocal DFT and CCSD(T) can sometimes struggle with accurately predicting the energy difference between high- and low-spin states in iron complexes, density-corrected DFT and other advanced ab initio techniques can provide more reliable predictions. osti.gov

Electronic Structure Analysis

The electronic structure of iron-cyclopentadienyl complexes governs their reactivity, magnetic, and optical properties. Theoretical methods provide a detailed picture of the molecular orbitals, spin states, and electronic transitions within these molecules.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory is a cornerstone for understanding the bonding in ferrocene (B1249389) and related compounds. ebrary.netaip.org The interaction between the d-orbitals of the iron atom and the π-orbitals of the two cyclopentadienyl rings leads to the formation of a set of bonding, non-bonding, and anti-bonding molecular orbitals. ebrary.netscribd.com The stability of ferrocene, an 18-electron complex, is explained by the filling of nine low-energy molecular orbitals. ebrary.net

The highest occupied molecular orbitals (HOMO) in ferrocene are primarily metal-based (dxy, dx2-y2, and dz2), while the next highest orbitals are ligand-based. researchgate.net The energy of the HOMO is a key factor in determining the redox potential of ferrocene derivatives. researchgate.net Computational studies have shown that the 2pz orbitals of the carbon atoms in the cyclopentadienyl rings and the 3d orbitals of the iron atom are the main contributors to the molecular orbitals involved in bonding. scispace.com The relative energies of these molecular orbitals can be perturbed by substituting the cyclopentadienyl rings, which in turn affects the electronic and optical properties of the molecule. researchgate.net

Key Molecular Orbitals in Ferrocene and Their Primary Character
Orbital SymmetryPrimary CharacterOccupancy in Ferrocene (18e-)
e2gMetal d(xy), d(x2-y2)Occupied
a1gMetal d(z2)Occupied
e1gMetal d(xz), d(yz) - Ligand π (bonding)Occupied
e1uLigand πOccupied
e1g*Metal d(xz), d(yz) - Ligand π (antibonding)Unoccupied

Spin State Determination

The determination of the spin state of iron in cyclopentadienyl complexes is crucial for understanding their magnetic properties and reactivity. Iron complexes can exist in different spin states (e.g., high-spin or low-spin), and the energy difference between these states, known as the spin gap, can be investigated computationally. osti.gov

For instance, in mixed-valence iron(0)-iron(II) complexes, Mössbauer spectroscopy, SQUID magnetometry, and computational analysis are used in conjunction to determine the electronic structure and spin states of the different iron centers. nih.govresearchgate.net In one such complex, a high-spin iron(II) site was found to be bonded to a low-spin cyclopentadienyl(dicarbonyl)iron(0) site. nih.gov Computational methods like DFT are often used to calculate the spin gaps, although the accuracy can be highly dependent on the chosen functional. osti.gov For iron(II) complexes, distinguishing between high-spin (S=2) and low-spin (S=0) states is a key area of research. nih.gov Experimental techniques such as Hirshfeld Atom Refinement can also be used to experimentally determine the spin state of transition metal complexes. nih.gov

Calculated and Experimental Properties for Spin State Determination
Complex TypeMethodologyDetermined PropertyReference
Iron(I) Cyclopentadienyl ComplexAb initio ligand-field calculationsS=3/2 ground state researchgate.net
Mixed Valence Iron(0)–Iron(II) ComplexMössbauer, Magnetometry, DFTHigh-spin Fe(II) and low-spin Fe(0) nih.gov
Diiron(I) Dinitrogen ComplexDFT (Mulliken spin population)Antiferromagnetic singlet ground state chinesechemsoc.org
Iron(II) ComplexesHirshfeld Atom RefinementDistinction between high-spin and low-spin nih.gov

Bandgap and Electronic Properties

The electronic properties of iron-cyclopentadienyl compounds, including the HOMO-LUMO gap (bandgap), are critical for their application in materials science, such as in molecular electronics and photovoltaics. mdpi.comresearchgate.net The HOMO-LUMO gap in ferrocene has been reported to be around 5.03 eV at the Kohn-Sham level, which would suggest the molecule should be colorless. stackexchange.com However, the observed orange color of ferrocene is due to spin-forbidden d-d transitions. acs.org

Theoretical studies on η5-cyclopentadienyl half-sandwich organochalcogenide complexes have shown that these materials can have semiconducting HOMO-LUMO energy gaps within the visible optical spectrum (1.98–2.65 eV). mdpi.com The introduction of electron-donating groups on the cyclopentadienyl rings of ferrocene derivatives can tune their redox potentials and optical properties. acs.org These substitutions can shift the d-d transition bands and the ligand-to-metal charge transfer bands, thereby altering the color and electronic behavior of the complexes. acs.org

Mechanistic Computational Studies

Computational studies have been instrumental in elucidating the complex reaction mechanisms involving iron-cyclopentadienyl complexes. By modeling the potential energy surfaces of these reactions, researchers can identify key intermediates, transition states, and the factors that govern reactivity.

Reaction Pathway Elucidation and Transition State Analysis

In the context of thermal decomposition of ammonium (B1175870) perchlorate (B79767) catalyzed by ferrocene derivatives, computational studies help to elucidate the underlying reaction pathways. acs.org It is proposed that the cyclopentadienyl ligand detaches from the iron atom, which is then oxidized to form iron oxide nanoparticles that act as the true catalytic species. acs.org

Energetic Landscape Mapping

Mapping the energetic landscape of a reaction provides a comprehensive overview of its feasibility and selectivity. Computational methods allow for the calculation of the relative energies of reactants, intermediates, transition states, and products. This "energetic landscape mapping" is crucial for understanding reaction kinetics and thermodynamics. For example, in the study of σ-methane coordination complexes, DFT calculations have been used to determine the relative Gibbs free energies of transition states, methane (B114726) complexes, and dissociated states, providing a detailed picture of the reaction's energetic profile. illinois.edu

A computational study on redox-switchable metal complexes based on ferrocene derivatives utilized DFT to map the chemical space by varying metals, donors, linkers, and substituents. bris.ac.uk This mapping highlighted that modifications to the ligand architecture and the metal have a more significant impact on structural changes than altering the oxidation state of the ferrocene core. bris.ac.uk

Role of Steric and Electronic Effects in Reactivity

The reactivity of iron-cyclopentadienyl complexes is intricately governed by a delicate interplay of steric and electronic effects imparted by the cyclopentadienyl ligand and its substituents. Computational chemistry provides powerful tools to dissect and quantify these contributions.

Steric Effects: The bulkiness of substituents on the cyclopentadienyl ring can significantly influence the accessibility of the metal center to incoming substrates, thereby affecting reaction rates and selectivities. Computational methods, such as the calculation of buried volume (%VBur), can quantify the steric hindrance around the metal center. nih.gov These steric maps provide a visual representation of how ligand modifications can create or obstruct channels for substrate binding and product release. niconi.org

Electronic Effects: The electronic properties of the cyclopentadienyl ligand, modulated by electron-donating or electron-withdrawing substituents, directly impact the electron density at the iron center. This, in turn, influences the metal's ability to participate in key steps of a catalytic cycle, such as oxidative addition and reductive elimination. DFT calculations can provide insights into the electronic structure of these complexes, including orbital energies and charge distributions, which correlate with their reactivity. chinesechemsoc.orgdntb.gov.ua For example, in the context of olefin polymerization, a combined DFT and Activation Strain Model (ASM)–Natural Energy Decomposition Analysis (NEDA) approach has been used to separate and quantify the steric and electronic contributions to stereoselectivity. nih.gov

The following table summarizes computational data on the relative energies of different states in a reaction involving an osmium-cyclopentadienyl complex, illustrating the impact of ligand electronic properties.

Cyclopentadienyl LigandTransition State (1‡) Energy (kcal/mol)Methane Complex (2) Energy (kcal/mol)Dissociated State (3) Energy (kcal/mol)
C5H4CF37.24.512.1
C5H55.82.19.8
C5H4Me5.41.39.0
C5HMe44.1-1.16.7
C5Me53.8-1.76.1
C5H4SiH35.51.69.3
C5H4SiMe35.10.98.5
C5Me4CF35.91.89.6

Data adapted from a computational study on osmium complexes, illustrating trends applicable to iron-cyclopentadienyl systems. illinois.edu

Spectroscopic Parameter Prediction and Interpretation

Computational methods have become an invaluable aid in the interpretation of experimental spectra and, in some cases, can even predict spectroscopic parameters with high accuracy. This synergy between theory and experiment provides a deeper understanding of the electronic and geometric structures of iron-cyclopentadienyl complexes.

DFT calculations can accurately predict a range of spectroscopic properties, including NMR chemical shifts, Mössbauer parameters, and vibrational frequencies (IR and Raman). acs.orgrsc.orgsemanticscholar.org For paramagnetic iron complexes, where experimental NMR spectra can be complex, DFT calculations can predict the correct ground spin state and the corresponding 1H NMR spectra, aiding in their interpretation. rsc.orgnih.gov

In Mössbauer spectroscopy, which is particularly sensitive to the electronic environment of the iron nucleus, DFT can be used to calculate isomer shifts and quadrupole splittings. acs.orgnih.govacs.org These calculated parameters can then be compared with experimental data to validate proposed structures and electronic configurations. For instance, a combined Mössbauer spectroscopy and DFT study of a series of phosphaferrocenes revealed that the substitution of CH units with phosphorus atoms in the cyclopentadienyl ring significantly affects the population of iron-related molecular orbitals, which is reflected in the Mössbauer hyperfine parameters. acs.org

The following table presents a comparison of experimental and DFT-calculated Mössbauer isomer shifts for a series of iron complexes, demonstrating the predictive power of these computational methods.

Complex TypeExperimental Isomer Shift (δ) (mm/s)Calculated Isomer Shift (δ) (mm/s)
Fe(2+,2.5+) complexes0.735 +/- 0.047-0.405 +/- 0.042 (alpha)
Fe(2.5+,3+,3.5+,4+) complexes0.435 +/- 0.014-0.393 +/- 0.030 (alpha)

Data from a study on the prediction of Mössbauer isomer shifts using DFT calculations, where alpha is a fitting parameter. researchgate.net

Molecular Dynamics and Conformational Studies

While static quantum chemical calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of iron-cyclopentadienyl complexes in physiological or solution-phase conditions. tandfonline.comnih.gov MD simulations can be used to study the stability of docked complexes, such as ferrocene derivatives with biological targets, and to understand their dynamic behavior over time. tandfonline.comnih.govtandfonline.com

Pseudorotation in Cyclopentane (B165970) Moieties

The cyclopentadienyl ligand in iron complexes is not static and can undergo conformational changes. One of the key dynamic processes is pseudorotation, a vibration that leads to the interconversion of different conformers. The Berry pseudorotation is a widely accepted mechanism for this process in trigonal bipyramidal and square pyramidal geometries. wikipedia.org

Computational studies, particularly first-principles theoretical investigations, have been employed to explore the polytopal rearrangements and fluxional behavior of five-coordinate transition metal complexes. rsc.orgnih.gov These studies have identified modified versions of the Berry pseudorotation and other rearrangement mechanisms that account for the non-ideal coordination geometries observed in these systems. rsc.orgnih.gov Understanding these dynamic processes is crucial for a complete picture of the reactivity and properties of iron-cyclopentadienyl complexes.

Biomimetic Modeling of Iron Metalloenzymes

The intricate structures and diverse functions of iron metalloenzymes have long inspired chemists to develop synthetic analogs that replicate their active sites. Among the vast array of synthetic scaffolds, iron-cyclopentadienyl complexes have emerged as versatile platforms for modeling the coordination environment and reactivity of various iron-containing enzymes. Computational and theoretical investigations have been instrumental in elucidating the electronic structures and reaction mechanisms of these biomimetic models, providing invaluable insights into their enzymatic counterparts.

Modeling the Active Sites of Nitrogenases and Hydrogenases

A significant focus of biomimetic modeling with iron-cyclopentadienyl compounds has been on nitrogenases and hydrogenases, enzymes crucial for nitrogen fixation and hydrogen metabolism, respectively. These enzymes feature complex iron-sulfur clusters at their active sites.

Nitrogenase Models: Theoretical studies, particularly Density Functional Theory (DFT), have been employed to investigate diiron complexes containing cyclopentadienyl and phosphine (B1218219) ligands as models for the dinitrogen-binding site of nitrogenase. These studies have shed light on the activation of dinitrogen (N₂) by iron centers in different oxidation states. For instance, calculations have shown that as the oxidation state of iron decreases in these models, the N-N bond is progressively weakened, indicating activation of the dinitrogen molecule.

Table 1: Calculated Properties of a Diiron-Dinitrogen Model Complex
PropertyValue
Fe–N Bond Length1.85 Å
N–N Bond Length1.13 Å
Fe–N–N Angle176°
Calculated N-N Stretching Frequency1950 cm⁻¹

Hydrogenase Mimics: Iron-cyclopentadienyl complexes have also been utilized to model the diiron active site of [FeFe]-hydrogenases. Computational studies on triiron complexes with bridging dithiolate ligands have revealed that these models can functionally replicate the proton reduction capabilities of the native enzyme. Electrochemical and computational analyses have shown that these complexes can operate through Fe(I)-Fe(II) mixed-valence states, which is pertinent to the enzymatic mechanism.

Table 2: Electrochemical Data for a Triiron Hydrogenase Model
ProcessPotential (V vs. Fc/Fc⁺)
Oxidation (FeᴵFeᴵᴵ → FeᴵᴵFeᴵᴵ)-0.45
Reduction (FeᴵFeᴵᴵ → FeᴵFeᴵ)-1.90

Modeling Heme and Non-Heme Iron Enzymes

While less common, computational efforts have also explored the potential of iron-cyclopentadienyl frameworks in modeling other classes of iron metalloenzymes.

Cytochrome P450 Models: The catalytic cycle of cytochrome P450 enzymes involves a high-valent iron(IV)-oxo species. Theoretical studies on cyclopentadienyliron complexes have explored their capability to stabilize such reactive intermediates. DFT calculations can predict key spectroscopic features, such as Mössbauer isomer shifts and quadrupole splitting parameters, which are crucial for characterizing these transient species and comparing them to the enzymatic intermediates.

Catechol Dioxygenase Mimics: Catechol dioxygenases are non-heme iron enzymes that catalyze the aromatic ring cleavage of catechols. DFT studies on iron complexes, while not exclusively cyclopentadienyl-based, have provided a framework for understanding the mechanism of these enzymes. nih.gov These computational models help to elucidate the factors that control the selectivity between intradiol and extradiol cleavage pathways. nih.gov The insights from these studies can be extended to potential cyclopentadienyliron-based mimics.

The continued synergy between synthetic chemistry and computational investigations on iron-cyclopentadienyl complexes holds significant promise for advancing our understanding of iron metalloenzymes and for the development of novel catalysts for a range of chemical transformations.

Applications in Materials Science and Functional Materials

Redox-Active Materials

The reversible and well-defined electrochemical behavior of the ferrocene (B1249389)/ferrocenium (B1229745) couple is the foundation for its use in a wide array of redox-active materials. rsc.org These materials can store charge, mediate electron transfer, and respond to electrochemical stimuli, making them suitable for applications ranging from energy storage to catalysis. nih.govpittstate.edu

Poly(vinylferrocene) (PVFc) is a prominent example of a redox-active polymer, where ferrocene units are appended as side chains to a polymer backbone. polysciences.comcmu.edu This architecture allows for the collective redox activity of a high density of ferrocene centers. rsc.org The electrochemical properties of PVFc films are highly dependent on the nature of the counter ions in the electrolyte solution. rsc.org

The oxidation of the ferrocene units to ferrocenium cations within the polymer matrix necessitates the incorporation of anions from the electrolyte to maintain charge neutrality. This ion exchange process is a key feature of PVFc's electrochemical behavior. researchgate.net The polymer's structure can be intentionally modified to enhance its properties. For instance, creating copolymers with increased hydrophilicity can improve their performance in aqueous environments. researchgate.net

The redox activity of PVFc has been harnessed in various applications. It can act as an electrochemical mediator, facilitating electron transfer in biosensors for the detection of molecules like glucose. pittstate.edu Furthermore, by coating the nanotubes in a carbon nanotube membrane with PVFc, the electroosmotic flow can be controlled. The reversible switching of the polymer between its neutral and cationic states alters the surface charge of the nanotubes, thereby modulating the flow rate and direction. nih.gov

Table 1: Redox Properties of Poly(vinylferrocene) in Different Electrolytes This table is interactive. Click on the headers to sort the data.

Electrolyte Redox Potential (E₁/₂) vs. Reference Key Observation Reference
NaNO₃ 0.31 V Changes in oxidation potential observed with different electrolytes. pittstate.edu
NaClO₄ 0.24 V Attributed to differences in ion pair stability. pittstate.edu
NBS 0.55 V Demonstrates the influence of the electrolyte on redox behavior. pittstate.edu
Dichloromethane +159 mV (oxidation), -10 mV (reduction) vs. FcMe₁₀/FcMe₁₀⁺ Well-structured waves indicate no electronic coupling between iron centers. nih.gov

Ferrocene units have also been incorporated into the periphery of dendrimers, which are highly branched, tree-like macromolecules. These ferrocene-functionalized dendrimers are of interest for their potential use in molecular electronics and sensors due to the high density of redox-active sites in a well-defined, three-dimensional structure. The synthesis of dendrimers with multiple ferrocene units has been extensively explored. tandfonline.com

The electrochemical properties of these dendrimeric systems are a subject of ongoing research. The proximity of the ferrocene units can lead to interactions between them, influencing their redox behavior. This can manifest as multiple, closely spaced oxidation waves in cyclic voltammetry experiments, corresponding to the sequential oxidation of the ferrocene moieties.

Electroactive and Optical Materials

The unique electronic structure of ferrocene, which allows for efficient charge transfer, makes it a valuable component in materials designed for electro-optical applications. ias.ac.in The ability to modify the cyclopentadienyl (B1206354) rings with various donor and acceptor groups allows for the fine-tuning of these properties. rsc.org

Ferrocene-containing compounds have shown significant promise for applications in nonlinear optics (NLO). scielo.org.mx NLO materials are capable of altering the properties of light, such as its frequency, and are crucial for technologies like optical data storage and telecommunications. researchgate.net The NLO response in ferrocene derivatives often arises from a "push-pull" structure, where an electron-donating group and an electron-withdrawing group are attached to the ferrocene core, facilitating intramolecular charge transfer upon excitation. researchgate.netscirp.org

Theoretical and experimental studies have confirmed that ferrocene derivatives can possess large second-order hyperpolarizabilities (β), a key measure of NLO activity. scirp.orgscispace.com For instance, ferrocene-diketopyrrolopyrrole (Fc-DPP) conjugated dyads have been synthesized and their NLO properties investigated, demonstrating a structure-dependent response. rsc.org Similarly, fullerene-ferrocene hybrids, where ferrocene acts as the donor and fullerene as the acceptor, exhibit large hyperpolarizabilities. rsc.org The introduction of chirality into ferrocene-based NLO chromophores has been shown to prevent centrosymmetric crystal packing, which is crucial for preserving NLO efficiency in the solid state. acs.org

Research has also explored the NLO properties of ferrocene-containing metalloporphyrins. Studies using the Z-scan technique on cobalt, zinc, and palladium-containing ferrocenylporphyrins revealed reverse saturable absorption, a desirable NLO property. benthamdirect.com The magnitude of the nonlinear absorption coefficient was found to be dependent on the metal ion within the porphyrin ring. benthamdirect.com

Table 2: Second-Order NLO Properties of Selected Ferrocene Derivatives This table is interactive. Click on the headers to sort the data.

Compound NLO Measurement Technique Key Finding Reference
Ferrocene-linked indolino-oxazolidine derivatives Scattering techniques The β factor was large enough for practical device applications. nih.gov
Fullerene-ferrocene derivatives Not specified Ferrocene acts as a donor and fullerene as an acceptor, leading to large hyperpolarizabilities. rsc.org
Co-P-Fc, Zn-P-Fc, Pd-P-Fc Z-scan Exhibit reverse saturable absorption with nonlinear absorption coefficients of 4.1, 3.2, and 1.3 cm/GW, respectively. benthamdirect.com
Chiral (E)-(2-(4-nitrophenyl)ethenyl)ferrocene analogues Electric-field-induced second-harmonic generation (EFISH) Crystal packing is crucial for bulk NLO efficiency, with one analogue showing an efficiency 100 times that of urea (B33335). acs.org
1-{{[1,3-(5-methylbenzo)dithiol]-2-ylidene}methyl}-1'-[2-(p-nitrophenyl)-(E)-ethenyl]ferrocene Second-harmonic generation with the evanescent wave (SHEW) The compound exhibits SHG efficiency, and its polarized structure in polar solvents was confirmed. scirp.org

Ferrocene and its derivatives have been investigated for their potential in various optoelectronic devices, including organic solar cells (OSCs). ias.ac.inmdpi.com In OSCs, these materials can function as electron donors or as additives to improve device performance and stability. osti.govrsc.org

The introduction of ferrocene as a solid additive in non-fullerene OSCs based on a PM6:Y6 active layer has been shown to enhance power conversion efficiency (PCE) and photostability. osti.govrsc.org Systematic analysis revealed that the ferrocene treatment increases the molecular crystallinity of the active layer, leading to improved charge transport. rsc.orgresearchgate.net This approach has been found to be applicable to other bulk-heterojunction systems as well. researchgate.net

Ferrocene derivatives have also been designed as electron transport layers (ETLs) in OSCs. A ferrocene-terminated perylene (B46583) diimide-based small molecule, PDIN-Fc, was developed as an ETL. The incorporation of the ferrocene group led to increased self-doping, resulting in significantly improved charge transport and conductivity compared to the non-ferrocene-containing analogue. researchgate.net OSCs using this ETL achieved a remarkable PCE of 18.45%. researchgate.net

Furthermore, ferrocene has been employed as an interlayer at the perovskite/hole transport layer (HTL) interface in perovskite solar cells (PSCs). In one study, a ferrocene interlayer between the perovskite and a P3HT HTL led to an average PCE of 23.6% under indoor lighting conditions. acs.org In another case, a ferrocene interlayer in PSCs with a spiro-OMeTAD HTL improved hole extraction and reduced interfacial recombination, leading to PCEs of up to 23.45% and significantly enhanced device stability. researchgate.net

Chemical Sensing and Detection Platforms

The sensitivity of the ferrocene/ferrocenium redox potential to its chemical environment makes it an excellent component for chemical sensors. mdpi.com The principle behind this application is that the binding of an analyte to a receptor unit attached to the ferrocene can alter the electron density at the iron center, leading to a measurable shift in its redox potential. acs.org

Ferrocene-based electrochemical sensors have been designed for the detection of a wide range of analytes, including cations and anions. mdpi.comresearchgate.net For instance, ferrocene derivatives containing imine or amide functionalities have been used to construct electrochemical sensors for the detection of metal cations like Cu(II), Pb(II), Cr(III), and Fe(III), as well as anions such as Br⁻, I⁻, ClO₄⁻, NO₃⁻, CH₃COO⁻, and H₂PO₄⁻. rsc.org The specific design of the receptor determines the selectivity of the sensor.

Amide-functionalized ferrocene receptors have demonstrated significant electrochemical responses to various anions, with the binding event causing a negative shift in the Fc/Fc+ redox potential. mdpi.com Similarly, ferrocene-functionalized calix osti.govarene receptors with amide groups have shown selective electrochemical responses to anions like Cl⁻, benzoate, and H₂PO₄⁻. mdpi.com The magnitude of the potential shift can be correlated with the concentration of the analyte, allowing for quantitative detection.

Table 3: Electrochemical Sensing with Ferrocene Derivatives This table is interactive. Click on the headers to sort the data.

Receptor Analyte Solvent/Electrolyte Potential Shift Reference
Ferrocene-functionalized Calix osti.govarene (10) Cl⁻ 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -70 mV mdpi.com
Ferrocene-functionalized Calix osti.govarene (10) Benzoate (Bz⁻) 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -115 mV mdpi.com
Ferrocene-functionalized Calix osti.govarene (10) H₂PO₄⁻ 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -260 mV mdpi.com
Ferrocene-functionalized Calix osti.govarene (11) Cl⁻ 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -50 mV mdpi.com
Ferrocene-functionalized Calix osti.govarene (11) Benzoate (Bz⁻) 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -165 mV mdpi.com
Ferrocene-functionalized Calix osti.govarene (11) H₂PO₄⁻ 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -240 mV mdpi.com
Ferrocene-functionalized receptor with urea groups (57) Cl⁻ 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -115 mV (on Au electrode) mdpi.com
Ferrocene-functionalized receptor with urea groups (57) Benzoate (Bz⁻) 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -180 mV (on Au electrode) mdpi.com
Ferrocene-functionalized receptor with urea groups (57) H₂PO₄⁻ 1:1 MeCN-CH₂Cl₂ / 0.1 M [Bu₄N][BF₄] -250 mV (on Au electrode) mdpi.com
Ferrocene-functionalized polyamine macrocyclic receptor (67) H₂PO₄⁻ MeCN / 0.1 M [Bu₄N][ClO₄] -160 mV mdpi.com
Ferrocene-functionalized polyamine macrocyclic receptor (67) ATP²⁻ MeCN / 0.1 M [Bu₄N][ClO₄] -190 mV mdpi.com

Design of Chemosensors

Ferrocene is a premier building block for chemosensors due to its stable and well-defined redox behavior, which can be predictably perturbed by the binding of an analyte. mdpi.comresearchgate.net The fundamental design principle involves covalently linking the ferrocene unit (the signaling component) to a receptor unit designed to selectively bind a target analyte (ion or molecule). This binding event alters the electronic environment of the iron center, resulting in a measurable shift in its redox potential, which can be detected using electrochemical techniques like cyclic voltammetry. researchgate.netmdpi.com

A key strategy in chemosensor design is to ensure effective communication between the binding site and the ferrocene redox center. mdpi.com This is often achieved by positioning the receptor in close proximity to the cyclopentadienyl rings. Common receptor motifs include:

Amides, Ureas, and Thioureas: These groups form strong hydrogen bonds with anions, making them effective receptors. Positioning these groups near the ferrocene unit facilitates anion binding and stabilizes the oxidized ferrocenium (Fc⁺) state, leading to significant and detectable potential shifts. mdpi.com

Crown Ethers and Calixarenes: These macrocyclic compounds provide pre-organized cavities for binding specific cations or anions. Ferrocene-functionalized calix sigmaaldrich.comarenes with amide groups, for example, have shown notable electrochemical responses to anions like chloride and dihydrogen phosphate. mdpi.com

Boronic Acids: Ferroceneboronic acid (FcBA) and its derivatives are widely used for detecting sugars and fluoride (B91410) ions. mdpi.comresearchgate.net The boronic acid moiety selectively binds with diols (present in sugars) or fluoride, and this interaction modulates the electrochemical signal of the attached ferrocene. mdpi.comresearchgate.net

Multi-point Recognition Systems: To enhance both binding affinity and sensing selectivity, complex sensors featuring multiple, complementary binding sites have been developed. One such design incorporates a ferrocene core linked to both a zinc porphyrin and an alkylammonium group, enabling multipoint recognition and the unprecedented electrochemical detection of halide anions. sci-hub.se

The effectiveness of these sensors is often quantified by the shift in the half-wave potential (ΔE₁/₂) of the ferrocene/ferrocenium couple upon analyte binding.

Ferrocene-Based SensorTarget AnalyteObserved Potential Shift (ΔE₁/₂)Sensing Medium
Ferrocene-benzobisimidazole dyadAcetate (AcO⁻)-170 mVDMSO/H₂O
Ferrocene-bisbenzimidazole dyadDihydrogen Phosphate (H₂PO₄⁻)-90 mVDMSO/H₂O
Amide-functionalized Calix sigmaaldrich.comarene (Receptor 10)Dihydrogen Phosphate (H₂PO₄⁻)-260 mV1:1 Acetonitrile-Dichloromethane
Amide-functionalized Calix sigmaaldrich.comarene (Receptor 10)Benzoate (Bz⁻)-115 mV1:1 Acetonitrile-Dichloromethane
Amide-functionalized Calix sigmaaldrich.comarene (Receptor 10)Chloride (Cl⁻)-70 mV1:1 Acetonitrile-Dichloromethane

Data sourced from references mdpi.comacs.org.

Acid Sensors

The redox potential of certain ferrocene derivatives is sensitive to pH, a property that has been harnessed to create effective acid sensors. The operating principle relies on incorporating a pH-sensitive group, typically a nitrogen-containing functionality like an amine, into the sensor's structure. acs.org

In neutral or basic conditions, the amine group is unprotonated. In an acidic environment, it becomes protonated (e.g., -NH₂ → -NH₃⁺). This change in the protonation state alters the electronic properties of the molecule, which in turn affects the ease with which the ferrocene iron center can be oxidized. This change is observed as a shift in the redox potential, allowing for the electrochemical measurement of pH.

A notable example involves copolymers containing a randomly distributed amino-functionalized ferrocene comonomer. acs.org These polymers exhibit triple-stimuli-responsive behavior (pH, temperature, and redox). By varying the pH, the redox activity of the ferrocene units can be effectively switched "on" and "off." At a constant temperature (e.g., 25 °C), a copolymer solution at pH 6, where the amine groups are partially protonated, shows a clear, reversible redox signal for ferrocene ("switch on"). acs.org However, at a more basic pH of 8, the polymer may precipitate, and no redox response is observed ("switch off"). acs.org This pH-dependent control over the redox state forms the basis of a highly effective acid sensor.

Similarly, studies on ferroceneboronic acid (FcBA) have shown that its cyclic voltammetric behavior is highly dependent on the pH of the aqueous solution, with distinct electrochemical responses observed across a pH range of 4.0 to 12.0. mdpi.com This sensitivity arises from the acid-base equilibrium of the boronic acid group, which influences the adjacent ferrocene unit.

Advanced Polymer Synthesis

Ferrocene-containing polymers are a significant class of organometallic macromolecules that combine the processability of polymers with the unique redox, electronic, and thermal properties of ferrocene. rsc.orgmagtech.com.cn Advanced synthetic methods have enabled the creation of ferrocene-based polymers with precisely controlled architectures, molecular weights, and functionalities. rsc.orgfigshare.com These polymers can be broadly categorized based on the position of the ferrocene unit:

Main-Chain Polymers: The ferrocene unit is an integral part of the polymer backbone. magtech.com.cn

Side-Chain Polymers: Ferrocene units are attached as pendant groups to a polymer backbone. magtech.com.cn

Several advanced polymerization techniques are employed for their synthesis:

Ring-Opening Polymerization (ROP): This is a key method for producing high molecular weight poly(ferrocenylsilanes) (PFS), a well-studied class of main-chain ferrocene polymers. acs.orgrsc.org The process involves the synthesis of a strained, silicon-bridged Current time information in Bangalore, IN.ferrocenophane monomer, which is then polymerized either thermally or with a transition metal catalyst. acs.org

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of side-chain ferrocene polymers with well-defined molecular weights and low polydispersity. magtech.com.cn

Polycondensation: This method involves the step-growth reaction between bifunctional monomers. For instance, a conjugated ferrocene-containing polymer was synthesized via the polycondensation of 1,1′-ferrocenedicarboxaldehyde with 4,4′-diamino-p-terphenyl. mdpi.com

"Click" Chemistry: The highly efficient and specific alkyne-azide "click" cycloaddition reaction has been used to synthesize ferrocene-functionalized monomers, such as cyclic carbonates and lactones. scispace.comrsc.org These monomers can then be polymerized via ROP to yield novel biodegradable polymers with pendant ferrocene units. scispace.com

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful tool for creating tunable redox-active polymers. In one study, copolymers were synthesized from a redox-active norbornene-ferrocene monomer and a non-redox-active Jeffamine-based monomer. By systematically varying the ratio of the two monomers, the electrochemical properties and inter-chain interactions of the resulting polymer films could be finely controlled. figshare.comacs.org

Polymerization MethodMonomer(s)Resulting Polymer TypeKey Feature
Ring-Opening Polymerization (ROP)Silicon-bridged Current time information in Bangalore, IN.ferrocenophanePoly(ferrocenylsilane) (PFS)High molecular weight main-chain polymer. acs.org
Polycondensation1,1′-ferrocenedicarboxaldehyde & 4,4′-diamino-p-terphenylConjugated main-chain polymerFacile synthesis of a magnetic, photothermal polymer. mdpi.com
ROP via "Click" ChemistryFerrocene-functionalized cyclic carbonatesPolycarbonate with pendant ferroceneCreates novel biodegradable, redox-active polymers. scispace.comrsc.org
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-ferrocene & Norbornene-JeffamineRedox-active copolymer with pendant ferroceneTunable redox and ionic properties by controlling monomer ratio. figshare.comacs.org
Anionic PolymerizationC-ferrocenyl-substituted phosphaalkenePoly(methylenephosphine) with pendant ferroceneNovel redox-active, bifunctional polymer with P and Fe. rsc.org

These advanced synthetic strategies provide access to a vast library of ferrocene-based materials with properties tailored for applications in electrocatalysis, smart surfaces, energy storage, and sensor technology. figshare.commdpi.compittstate.edu

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing iron-cyclopentane complexes, and how can their purity be validated?

  • Methodology : Use ligand-assisted coordination chemistry, where cyclopentane derivatives (e.g., cyclopentadienyl ligands) are reacted with iron precursors (e.g., FeCl₃ or Fe(CO)₅) under inert atmospheres. Purification involves column chromatography or recrystallization. Validate purity via NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .
  • Thermodynamic Validation : Cross-reference synthesized compounds with thermodynamic data (e.g., boiling points, density) from NIST-standardized measurements to ensure consistency .

Q. How can researchers design experiments to optimize iron-catalyzed cyclopentane functionalization reactions?

  • Experimental Design : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. Use kinetic studies (e.g., time-resolved IR spectroscopy) to monitor reaction progress. Compare yields and selectivity under different conditions. Include control experiments without iron catalysts to isolate its role .
  • Analytical Tools : Employ gas chromatography-mass spectrometry (GC-MS) for product quantification and nuclear Overhauser effect (NOE) NMR experiments to confirm regioselectivity .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in reported rate coefficients for iron-mediated cyclopentane oxidation?

  • Data Contradiction Analysis : Use density functional theory (DFT) to model reaction pathways and compare with experimental rate data (e.g., OH radical interactions from ). Identify steric/electronic factors (e.g., substituent effects on cyclopentane) that may cause deviations. Validate models using isotopic labeling (e.g., deuterated cyclopentane) to trace mechanistic steps .
  • Statistical Validation : Apply uncertainty quantification frameworks (e.g., Monte Carlo simulations) to thermodynamic parameters (e.g., critical temperatures, acentric factors) from NIST and DIPPR databases .

Q. What strategies address challenges in characterizing non-covalent iron-cyclopentane interactions in supramolecular systems?

  • Advanced Characterization : Utilize X-ray absorption spectroscopy (XAS) to probe iron’s electronic state and synchrotron-based techniques for spatial mapping. Pair with molecular dynamics (MD) simulations to model weak interactions (e.g., van der Waals forces) .
  • Comparative Studies : Contrast cyclopentane’s binding affinity with other alkanes (e.g., cyclohexane) using isothermal titration calorimetry (ITC) to quantify thermodynamic differences .

Q. How can researchers design environmentally sustainable protocols for iron-catalyzed cyclopentane reactions without volatile solvents?

  • Green Chemistry Approach : Replace traditional solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂. Optimize catalyst turnover numbers (TONs) via ligand engineering (e.g., phosphine-free ligands) to reduce waste. Assess environmental impact using life-cycle analysis (LCA) frameworks .
  • Performance Metrics : Compare reaction efficiency (yield, energy input) against conventional methods, incorporating cyclopentane’s low global warming potential (GWP) as a sustainability criterion .

Methodological Frameworks

Q. What statistical tools are critical for analyzing cyclopentane-iron reaction datasets with high variability?

  • Data Analysis : Apply multivariate regression to isolate variables (e.g., temperature, pressure). Use principal component analysis (PCA) to identify outliers in kinetic datasets. Reference cyclopentane’s thermodynamic properties (e.g., heat capacity) from NIST to normalize data .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets in repositories like Zenodo, accompanied by detailed metadata .

Q. How can interdisciplinary approaches resolve gaps in understanding cyclopentane-iron systems across scales (molecular to industrial)?

  • Collaborative Workflow : Integrate synthetic chemistry (e.g., ligand design), computational modeling (e.g., DFT/MD), and process engineering (e.g., flow reactor optimization). Validate scalability using pilot-scale reactors with real-time monitoring (e.g., Raman spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.